molecular formula C7H7Cl3NO3PS B12424245 Chlorpyrifos methyl-d6 CAS No. 2083629-84-7

Chlorpyrifos methyl-d6

カタログ番号: B12424245
CAS番号: 2083629-84-7
分子量: 328.6 g/mol
InChIキー: HRBKVYFZANMGRE-WFGJKAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chlorpyriphos-methyl-d6, with the CAS Number 2083629-84-7, is a deuterium-labeled stable isotope of the organophosphate insecticide chlorpyrifos-methyl. Its molecular formula is C7HD6Cl3NO3PS, and it has a molecular weight of 328.57 g/mol . This compound is specifically designed for use as an internal standard in analytical chemistry, enabling highly accurate quantification of its unlabeled counterpart in complex matrices through techniques like liquid chromatography-mass spectrometry (LC-MS) . The primary mechanism of action of the parent compound, chlorpyrifos-methyl, involves the inhibition of acetylcholinesterase (AChE) in the nervous system . It is metabolically activated to chlorpyrifos-methyl oxon, which potently inhibits AChE, leading to the accumulation of acetylcholine and disruption of nerve function . Chlorpyriphos-methyl-d6 is a critical tool for researching the environmental fate and human exposure of chlorpyrifos-methyl. It allows researchers to track the parent compound and its major metabolite, 3,5,6-trichloro-2-pyridinol (TCP), in environmental and biological samples with high precision and minimal matrix interference . It is important to note that the unlabeled chlorpyrifos-methyl is classified as an acetylcholinesterase inhibitor and a neurotoxicant . The European Union and other regions have not approved its use as a pesticide, citing concerns regarding genotoxicity and developmental neurotoxicity . Chlorpyriphos-methyl-d6 is supplied for laboratory research purposes only. This product is Not for diagnostic or therapeutic use, and is strictly for research use only (RUO) . It must be handled by qualified professionals in accordance with appropriate laboratory safety protocols, including the use of personal protective equipment (PPE) . The recommended storage condition is in a cool place at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2083629-84-7

分子式

C7H7Cl3NO3PS

分子量

328.6 g/mol

IUPAC名

sulfanylidene-[(3,5,6-trichloro-2-pyridinyl)oxy]-bis(trideuteriomethoxy)-λ5-phosphane

InChI

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3/i1D3,2D3

InChIキー

HRBKVYFZANMGRE-WFGJKAKNSA-N

異性体SMILES

[2H]C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H]

正規SMILES

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

製品の起源

United States

Foundational & Exploratory

Synthesis and Isotopic Purity of Chlorpyrifos methyl-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Chlorpyrifos methyl-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analytical methods. This document details the synthetic pathway, experimental protocols for synthesis and purification, and methodologies for determining isotopic purity.

Synthesis of this compound

The synthesis of this compound (O,O-bis(methyl-d3) O-(3,5,6-trichloropyridin-2-yl) phosphorothioate) is achieved through a two-stage process. The first stage involves the preparation of the key deuterated intermediate, O,O-bis(methyl-d3) phosphorochloridothioate. The second stage is the coupling of this intermediate with 3,5,6-trichloro-2-pyridinol.

Stage 1: Synthesis of O,O-bis(methyl-d3) phosphorochloridothioate

The synthesis of the deuterated phosphorochloridothioate intermediate can be adapted from established methods for its non-deuterated analogue.[1][2] The general approach involves the reaction of thiophosphoryl chloride (PSCl₃) with deuterated methanol (CD₃OD).

Reaction Scheme:

A detailed experimental protocol is provided below.

Stage 2: Synthesis of this compound

The final step in the synthesis is the reaction of O,O-bis(methyl-d3) phosphorochloridothioate with 3,5,6-trichloro-2-pyridinol in the presence of a base to yield this compound.[3]

Reaction Scheme:

A detailed experimental protocol for this stage is also provided below.

Experimental Protocols

Synthesis of O,O-bis(methyl-d3) phosphorochloridothioate

Materials:

  • Phosphorus trichloride (PCl₃)

  • Sulfur (S)

  • Deuterated methanol (CD₃OD, 99.5 atom % D)

  • Sodium metal (Na)

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Thiophosphoryl Chloride (PSCl₃): In a fume hood, carefully react phosphorus trichloride with sulfur in a 1:1 molar ratio. The reaction is exothermic and should be controlled by cooling. The product, thiophosphoryl chloride, can be purified by distillation.

  • Preparation of O-methyl-d3 phosphorodichloridothioate: Slowly add one equivalent of deuterated methanol to a solution of thiophosphoryl chloride in anhydrous diethyl ether at 0-5°C. The reaction will release HCl gas. After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

  • Preparation of Sodium methoxide-d3: In a separate flask, carefully react sodium metal with an excess of deuterated methanol under an inert atmosphere to prepare a solution of sodium methoxide-d3.

  • Formation of O,O-bis(methyl-d3) phosphorochloridothioate: Slowly add one equivalent of the sodium methoxide-d3 solution to the O-methyl-d3 phosphorodichloridothioate solution at 0-5°C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the sodium chloride precipitate. The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product should be used immediately in the next step due to its potential instability.

Synthesis of this compound

Materials:

  • O,O-bis(methyl-d3) phosphorochloridothioate (from Stage 1)

  • 3,5,6-Trichloro-2-pyridinol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 3,5,6-trichloro-2-pyridinol in anhydrous acetonitrile.

  • Add a slight excess (1.1-1.2 equivalents) of anhydrous potassium carbonate to the solution.

  • To this stirred suspension, add a solution of O,O-bis(methyl-d3) phosphorochloridothioate in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The purified product should be a colorless crystalline solid.[4]

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR provides information on the overall deuterium enrichment and the position of the deuterium labels. Both ¹H and ²H NMR can be employed.

Experimental Protocol for qNMR:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.[5][6]

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.[6] The isotopic purity is determined by comparing the integral of the residual proton signal in the methoxy region (around 3.9-4.0 ppm) to the integral of a known proton signal from the internal standard.

  • ²H NMR Analysis: For highly deuterated compounds, ²H NMR can be a valuable tool. The sample is dissolved in a non-deuterated solvent. The deuterium spectrum will show a signal corresponding to the -OCD₃ groups, and its integration, relative to a deuterated internal standard, can be used to determine the deuterium content.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is used to determine the distribution of isotopologues (d₀ to d₆) in the final product.

Experimental Protocol for LC-MS/MS:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A C18 reversed-phase column is typically used for the separation of organophosphorus pesticides.[9]

  • Mass Spectrometric Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan mass spectra of the eluting peak corresponding to this compound. The high resolution allows for the separation of the different isotopologues.

  • Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d₀ to d₆). The relative abundance of each isotopologue is determined by integrating the peak areas. The isotopic purity is then calculated based on the percentage of the d₆ isotopologue relative to the sum of all isotopologues.[10][11][12][13]

Data Presentation

The quantitative data for the synthesis and isotopic purity of this compound should be summarized in clear and concise tables for easy comparison.

Table 1: Synthesis Yield of this compound

Starting Material (3,5,6-Trichloro-2-pyridinol)Reagent (O,O-bis(methyl-d3) phosphorochloridothioate)Product (this compound)Yield (%)
Mass (g)Mass (g)Mass (g)
MolesMolesMoles

Table 2: Isotopic Purity of this compound by qNMR

MethodAnalyte SignalInternal Standard SignalCalculated Isotopic Purity (atom % D)
¹H qNMRResidual -OCH₃Known proton signal
²H qNMR-OCD₃ signalDeuterated standard signal

Table 3: Isotopologue Distribution of this compound by LC-MS/MS

IsotopologueMeasured m/z ([M+H]⁺)Relative Abundance (%)
d₀
d₁
d₂
d₃
d₄
d₅
d₆
Total 100

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway PCl3 PCl₃ PSCl3 PSCl₃ PCl3->PSCl3 + S S S S->PSCl3 Intermediate1 CH₃O(d₃)P(S)Cl₂ PSCl3->Intermediate1 + CD₃OD CD3OD CD₃OD CD3OD->Intermediate1 Intermediate2 O,O-bis(methyl-d3) phosphorochloridothioate Intermediate1->Intermediate2 + CD₃ONa CD3ONa CD₃ONa CD3ONa->Intermediate2 Final_Product This compound Intermediate2->Final_Product + 3,5,6-Trichloro-2-pyridinol + K₂CO₃ TCP 3,5,6-Trichloro-2-pyridinol TCP->Final_Product

Caption: Synthesis pathway of this compound.

Experimental Workflow for Isotopic Purity Analysis

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis cluster_qNMR qNMR cluster_LCMS LC-MS/MS Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification qNMR_Sample_Prep Sample Preparation (with internal standard) Purification->qNMR_Sample_Prep LCMS_Sample_Prep Sample Preparation Purification->LCMS_Sample_Prep H1_NMR ¹H NMR Analysis qNMR_Sample_Prep->H1_NMR H2_NMR ²H NMR Analysis qNMR_Sample_Prep->H2_NMR qNMR_Data Calculate atom % D H1_NMR->qNMR_Data H2_NMR->qNMR_Data Final_Report Final Purity Report qNMR_Data->Final_Report LC_Separation LC Separation (C18) LCMS_Sample_Prep->LC_Separation MS_Analysis HR-MS Analysis LC_Separation->MS_Analysis LCMS_Data Determine Isotopologue Distribution (d₀-d₆) MS_Analysis->LCMS_Data LCMS_Data->Final_Report

Caption: Experimental workflow for isotopic purity analysis.

References

In-Depth Technical Guide to the Certificate of Analysis for Chlorpyrifos methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, Chlorpyrifos methyl-d6. This document is essential for ensuring the accuracy and reliability of quantitative analytical methods, particularly in mass spectrometry-based studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound. This data is critical for accurate preparation of standards and interpretation of analytical results.

ParameterSpecificationMethod of Analysis
Chemical Purity ≥98.0%HPLC-UV
Isotopic Purity ≥99 atom % DeuteriumHR-MS
Deuterated Species
    d6≥99.0%HR-MS
    d5≤1.0%HR-MS
    d0-d4Not DetectedHR-MS
Chemical Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Concentration (if sold as solution) 100 µg/mL in AcetonitrileGravimetric Preparation
Molecular Formula C₇D₆H₁Cl₃NO₃PS-
Molecular Weight 328.57 g/mol -
CAS Number 2083629-84-7-

Experimental Protocols

Detailed methodologies are crucial for understanding the quality and reliability of the certified reference material.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of the this compound standard is determined using HPLC with UV detection. This method separates the main component from any non-isotopically labeled impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Isotopic purity is a critical parameter for a deuterated internal standard. It is determined by assessing the distribution of deuterated species using HR-MS.[1][2]

  • Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Infusion: The sample is introduced via direct infusion or through a liquid chromatography system.

  • Mass Resolution: ≥ 70,000 FWHM.

  • Data Analysis: The relative abundances of the different isotopic species (d0 to d6) are determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all isotopic species.[1]

Confirmation of Chemical Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity and confirmation of the deuterium labeling positions are verified using NMR spectroscopy.[1][2]

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • ¹H-NMR: The absence or significant reduction of signals at the deuterated positions confirms successful labeling.

  • ¹³C-NMR: The carbon signals at the deuterated positions will show characteristic splitting patterns (triplets for -CD3) and reduced intensity.

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

Workflow for Quality Control of a Deuterated Reference Standard

The following diagram illustrates the general workflow for the quality control and certification of a deuterated reference standard like this compound.

QC_Workflow Figure 1. Quality Control and Certification Workflow for Deuterated Reference Standards cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification & Release Synthesis Chemical Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Characterize Structure Purity Chemical Purity (HPLC) Purification->Purity Assess Purity Isotopic Isotopic Purity (HR-MS) Purification->Isotopic Determine Isotopic Enrichment CoA Certificate of Analysis Generation Identity->CoA Compile Data Purity->CoA Compile Data Isotopic->CoA Compile Data Release Batch Release CoA->Release Final Approval

Caption: Quality Control and Certification Workflow for Deuterated Reference Standards.

References

Chlorpyrifos methyl-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Chlorpyrifos methyl-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Chlorpyrifos-methyl. This document details its fundamental properties, the biological pathways affected by its non-deuterated analogue, and a representative experimental protocol for its use in analytical methodologies.

Core Compound Data: this compound

This compound is a stable, isotopically labeled form of Chlorpyrifos-methyl. It is an essential tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision in quantification.

PropertyValueReferences
CAS Number 2083629-84-7[1][2][3][4][5][6][7]
Molecular Weight 328.57 g/mol [1][2][4][8]
Molecular Formula C₇HD₆Cl₃NO₃PS[1][2][6]

Toxicological Profile of Chlorpyrifos-methyl

The toxicological effects of this compound are considered identical to those of Chlorpyrifos-methyl. The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9][10] However, research also points to non-cholinesterase-mediated neurotoxicity.

Acetylcholinesterase Inhibition Pathway

The primary toxic effect of Chlorpyrifos-methyl is the irreversible inhibition of acetylcholinesterase in the nervous system.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[10] This overstimulation can lead to a range of adverse effects, from hyperstimulation of the nervous system to paralysis and, at high doses, death.[10] The insecticidal action of Chlorpyrifos-methyl is primarily attributed to this pathway.[9]

Acetylcholinesterase Inhibition Pathway Chlorpyrifos-methyl Chlorpyrifos-methyl Metabolic Activation (CYP450) Metabolic Activation (CYP450) Chlorpyrifos-methyl->Metabolic Activation (CYP450) Chlorpyrifos-methyl-oxon Chlorpyrifos-methyl-oxon Metabolic Activation (CYP450)->Chlorpyrifos-methyl-oxon Inhibition Inhibition Chlorpyrifos-methyl-oxon->Inhibition Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Synaptic Cleft Synaptic Cleft Acetylcholinesterase (AChE)->Synaptic Cleft Breaks down ACh Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolysis Accumulation Accumulation Synaptic Cleft->Accumulation ACh Accumulates Cholinergic Receptors Cholinergic Receptors Overstimulation Overstimulation Cholinergic Receptors->Overstimulation Nerve Impulse Transmission Nerve Impulse Transmission Inhibition->Acetylcholinesterase (AChE) Accumulation->Cholinergic Receptors Overstimulation->Nerve Impulse Transmission Disrupted

Acetylcholinesterase Inhibition by Chlorpyrifos-methyl
Non-Cholinesterase Mechanisms of Neurotoxicity

Emerging evidence suggests that Chlorpyrifos-methyl can exert neurotoxic effects through mechanisms independent of acetylcholinesterase inhibition, particularly at low exposure levels.[11][12][13][14] These alternative pathways may contribute to the observed neurodevelopmental and cognitive deficits associated with chlorpyrifos exposure.[14]

One notable non-cholinesterase mechanism involves the alteration of intracellular signaling pathways.[11] For instance, studies have shown that Chlorpyrifos and its metabolites can increase the phosphorylation of the Ca2+/cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal development, learning, and memory.[11] This effect occurs at concentrations well below those required to inhibit acetylcholinesterase.[11]

Furthermore, there is evidence to suggest that Chlorpyrifos-methyl can interact with N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[15] Chlorpyrifos has been shown to potentiate the activity of NMDA receptors, which could lead to excitotoxicity and neuronal damage.[12][15]

Experimental Protocols: Quantification of Chlorpyrifos-methyl using this compound

The following is a representative experimental protocol for the analysis of Chlorpyrifos-methyl in environmental or biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is based on established analytical principles for pesticide residue analysis.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Chlorpyrifos-methyl: Precursor ion (Q1) m/z 322 -> Product ions (Q3) m/z 125, 286

      • This compound: Precursor ion (Q1) m/z 328 -> Product ions (Q3) m/z 125, 292

    • Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

3. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Chlorpyrifos-methyl) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Chlorpyrifos-methyl in the unknown samples is then determined from this calibration curve.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenized Sample Homogenized Sample Addition of Acetonitrile and Internal Standard Addition of Acetonitrile and Internal Standard Homogenized Sample->Addition of Acetonitrile and Internal Standard QuEChERS Extraction QuEChERS Extraction Addition of Acetonitrile and Internal Standard->QuEChERS Extraction Centrifugation_1 Centrifugation QuEChERS Extraction->Centrifugation_1 Supernatant Transfer Supernatant Transfer Centrifugation_1->Supernatant Transfer d-SPE Cleanup d-SPE Cleanup Supernatant Transfer->d-SPE Cleanup Centrifugation_2 Centrifugation d-SPE Cleanup->Centrifugation_2 Final Extract Final Extract Centrifugation_2->Final Extract LC Separation LC Separation Final Extract->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Workflow for Chlorpyrifos-methyl Analysis

References

Technical Guide: Solubility of Chlorpyrifos Methyl-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chlorpyrifos methyl-d6 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated analog, this guide utilizes data for the non-deuterated form, Chlorpyrifos-methyl, as a close proxy. The physical and chemical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, making this a scientifically sound approach for practical laboratory applications.

Core Data: Solubility of Chlorpyrifos-methyl

The following table summarizes the quantitative solubility of Chlorpyrifos-methyl in a range of common organic solvents. This data is crucial for the preparation of stock solutions, analytical standards, and formulations in research and development settings.

Organic SolventSolubility ( g/100 mL) at 20°CSolubility (g/kg)Notes
AcetoneMiscible (> 40)[1]> 400[2]
Ethyl acetateMiscible (> 40)[1]-
Acetonitrile> 40[1]-
Dichloromethane> 40[1]-
Toluene57.4[1]-
Methanol18.9[1]190[2]
Hexane12.0[1]120[2]
n-Octanol11.0[1]-
Benzene-790Data for Chlorpyrifos (ethyl analog)[3][4]
Chloroform-630Data for Chlorpyrifos (ethyl analog)[3][4]
Carbon Disulfide-590Data for Chlorpyrifos (ethyl analog)[3][4]
Diethyl Ether-510Data for Chlorpyrifos (ethyl analog)[3][4]
Methylene Chloride-400Data for Chlorpyrifos (ethyl analog)[3][4]
1,1,1-Trichloroethane-400Data for Chlorpyrifos (ethyl analog)[3][4]
Xylene-400Data for Chlorpyrifos (ethyl analog)[3][4]
Carbon Tetrachloride-310Data for Chlorpyrifos (ethyl analog)[3][4]
Isooctane-79Data for Chlorpyrifos (ethyl analog)[3][4]
Ethanol-63Data for Chlorpyrifos (ethyl analog)[3][4]
Kerosene-60Data for Chlorpyrifos (ethyl analog)[3][4]
Propylene Glycol-4Data for Chlorpyrifos (ethyl analog)[3][4]
Triethylene Glycol-5Data for Chlorpyrifos (ethyl analog)[3][4]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for establishing equilibrium solubility.

1. Materials and Equipment:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • This compound (or certified reference material)

  • High-purity organic solvents

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • To further ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Dilute filtrate to known volume F->G H Analyze by HPLC G->H I Quantify against calibration curve H->I J Final Solubility Value (e.g., g/L) I->J Calculate Solubility

Caption: Workflow for determining solubility via the shake-flask method.

References

Commercial Suppliers of Chlorpyrifos methyl-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring high-purity deuterated standards, Chlorpyrifos methyl-d6 is a critical internal standard for the accurate quantification of Chlorpyrifos methyl. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and a representative experimental protocol for its use.

Supplier and Product Specifications

A survey of commercial suppliers indicates that this compound is readily available, primarily as a solution in various organic solvents. The chemical purity is consistently high across major suppliers, though detailed isotopic enrichment data is not always explicitly stated.

SupplierProduct NameCatalog NumberFormulationChemical PurityIsotopic Purity (Atom %D)CAS Number
A Chemtek Chlorpyrifos-methyl-d6 Solution in MethanolMSK20100-100M100 µg/mL in Methanol≥98%Not Specified2083629-84-7[1]
Cambridge Isotope Laboratories, Inc. Chlorpyrifos-methyl (dimethyl-D₆, 98%) 100 µg/mL in nonaneDLM-7153-1.2100 µg/mL in Nonane98%Not Specified2083629-84-7[2]
HPC Standards Inc. D6-Chlorpyrifos-methyl676539100 µg/mL in AcetoneNot SpecifiedNot Specified2083629-84-7[3]
LGC Standards Chlorpyriphos-methyl-d6TRC-C425332NeatNot SpecifiedNot Specified2083629-84-7
PubChem Chlorpyrifos-methyl D6-Not Applicable98%98 atom %DNot Applicable[4]

Experimental Protocol: Quantification of Chlorpyrifos methyl in Vegetable Matrices using GC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the analysis of chlorpyrifos in complex matrices, adapted for the use of this compound.[5][6][7]

Sample Preparation and Extraction
  • Homogenization: Homogenize 10 g of the vegetable sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetone.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the acetone supernatant.

    • Repeat the extraction step with another 10 mL of acetone.

    • Combine the supernatants.

  • Concentration: Concentrate the combined acetone extracts to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for cleanup.

Sample Cleanup (Solid-Phase Extraction - SPE)
  • Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a hexane/acetone mixture (e.g., 95:5 v/v) to remove interferences.

  • Elution: Elute the target analytes (Chlorpyrifos methyl and this compound) with 10 mL of a more polar solvent mixture (e.g., hexane/acetone 80:20 v/v).

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 180°C at 20°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chlorpyrifos methyl: Monitor appropriate precursor and product ions (to be determined based on instrument optimization).

      • This compound: Monitor the corresponding mass-shifted precursor and product ions.

Quantification

Construct a calibration curve by plotting the ratio of the peak area of Chlorpyrifos methyl to the peak area of the this compound internal standard against the concentration of the Chlorpyrifos methyl standards. Use this calibration curve to determine the concentration of Chlorpyrifos methyl in the unknown samples.

Visualizations

Procurement_Workflow cluster_procurement Procurement Phase cluster_lab Laboratory Phase start Identify Need for This compound search Search Commercial Suppliers start->search select Select Supplier Based on Purity, Concentration, and Cost search->select quote Request Quotation and Certificate of Analysis select->quote order Place Purchase Order quote->order receive Receive and Log Standard order->receive prep Prepare Working Standard Solutions receive->prep analysis Perform Sample Analysis (GC-MS/MS) prep->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for procuring and using this compound.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenize Homogenize Vegetable Sample spike Spike with This compound homogenize->spike extract Solvent Extraction (Acetone) spike->extract concentrate1 Concentrate Extract extract->concentrate1 spe Solid-Phase Extraction (Florisil) concentrate1->spe elute Elute Analytes spe->elute concentrate2 Concentrate Eluate elute->concentrate2 gcms GC-MS/MS Analysis (MRM Mode) concentrate2->gcms quantify Quantify using Internal Standard Method gcms->quantify

Caption: Experimental workflow for Chlorpyrifos methyl analysis.

References

The Environmental Journey of a Pesticide: A Technical Guide to the Metabolic Fate of Chlorpyrifos Methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of Chlorpyrifos methyl-d6 in various environmental matrices. Stable isotope-labeled compounds such as this compound are crucial internal standards for the accurate quantification of their unlabeled counterparts in environmental monitoring and metabolism studies. Understanding the degradation pathways and analytical methodologies for these compounds is paramount for assessing their environmental impact and ensuring food safety. While the deuterium labeling in this compound serves as an analytical tool, its fundamental metabolic journey mirrors that of the parent compound, Chlorpyrifos methyl. This guide delves into the intricate processes of its transformation in soil, water, and biological systems, supported by detailed experimental protocols and quantitative data.

Metabolic Pathways: From Parent Compound to Degradation Products

Chlorpyrifos, and by extension Chlorpyrifos methyl, undergoes a series of biotransformation reactions in the environment, primarily driven by microbial activity and abiotic processes such as hydrolysis and photolysis. The primary metabolic pathway involves the cleavage of the phosphate ester bond, a critical step in its detoxification.

The degradation of Chlorpyrifos is initiated by hydrolysis to form 3,5,6-trichloro-2-pyridinol (TCP), which is the major and primary degradation product.[1] This process can be influenced by soil pH, with acidic conditions generally favoring degradation.[2] Another significant pathway is the oxidative desulfurization of Chlorpyrifos to form Chlorpyrifos-oxon (CPO), a metabolite that is often more toxic than the parent compound.[3] This transformation is catalyzed by cytochrome P450 enzymes in organisms.[3]

Microorganisms play a pivotal role in the breakdown of Chlorpyrifos. Various bacterial and fungal species have been identified that can utilize Chlorpyrifos as a source of carbon and phosphorus.[4][5] These microbes employ enzymes like phosphotriesterases to hydrolyze the pesticide.[4][6] Further degradation of TCP can also occur, leading to the complete mineralization of the compound.

dot

Caption: Metabolic pathway of this compound.

Experimental Protocols for Analysis

Accurate determination of this compound and its metabolites in environmental samples requires robust analytical methodologies. The choice of method depends on the sample matrix and the target analyte's concentration.

Sample Preparation and Extraction

A critical first step in the analysis is the efficient extraction of the analytes from the sample matrix.

  • Soil: Soxhlet extraction using a mixture of acetone and methylene chloride is a common method.[7] For a quicker approach, ultrasonic extraction with ethyl acetate can be employed.

  • Water: Liquid-liquid extraction with solvents like hexane or methylene chloride is frequently used.[7] Solid-phase extraction (SPE) with C18 cartridges offers a more concentrated and cleaner extract.[7]

  • Biota (e.g., fish tissue): Homogenization of the sample followed by extraction with acetone or acetonitrile is a standard procedure.[7] Gel permeation chromatography (GPC) is often used for lipid removal from the extracts of fatty tissues.[7]

Analytical Instrumentation

A variety of analytical techniques are utilized for the separation and quantification of this compound and its metabolites.

  • Gas Chromatography (GC): GC coupled with selective detectors is a widely used technique.[8]

    • Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds.[8]

    • Nitrogen-Phosphorus Detector (NPD): Offers high sensitivity for both nitrogen and phosphorus.[8]

    • Electron Capture Detector (ECD): Sensitive to halogenated compounds like Chlorpyrifos.[9]

    • Mass Spectrometry (MS): Provides definitive identification and quantification based on mass-to-charge ratios.[10]

  • Liquid Chromatography (LC): LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for its high sensitivity and specificity, especially for the more polar metabolites.[10][11]

dot

Experimental_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Soil Soil Extraction Extraction (LLE, SPE, Soxhlet) Soil->Extraction Water Water Water->Extraction Biota Biota Biota->Extraction Cleanup Cleanup (GPC, Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC GC (FPD, NPD, ECD, MS) Concentration->GC LC LC-MS/MS Concentration->LC Quantification Quantification GC->Quantification LC->Quantification Metabolite_ID Metabolite Identification LC->Metabolite_ID

Caption: General experimental workflow for analysis.

Quantitative Data Summary

The persistence and degradation rate of Chlorpyrifos vary significantly depending on the environmental compartment. The following tables summarize key quantitative data from various studies.

Environmental MatrixHalf-life (t½)Key MetabolitesReference
Soil2 to 120 days3,5,6-trichloro-2-pyridinol (TCP), Chlorpyrifos-oxon[12]
Water (pH 7, 25°C)29 to 74 days3,5,6-trichloro-2-pyridinol (TCP)[13]
Atmosphere~3.5 hoursChlorpyrifos-methyl oxon, 3,5,6-trichloro-2-pyridinol (TCP)[14][15]
Analytical MethodSample MatrixLimit of Detection (LOD)Recovery (%)Reference
GC/FPDAir0.23 ppb96.6[7]
GC/ECDDrinking Water<0.9 ppb95[7]
UPLC-MS/MSBiobedsLODm: <2 mg/kg96-115[11]
LC-MS/MSCells & Culture Media0.02-20 ng/mLWithin 15% RSD[10]

Conclusion

The metabolic fate of this compound in the environment is a complex process involving multiple degradation pathways. Its primary transformation products are this compound-oxon and 3,5,6-trichloro-2-pyridinol. A range of sophisticated analytical techniques, particularly chromatography coupled with mass spectrometry, are essential for the accurate monitoring of these compounds in diverse environmental samples. The data and protocols presented in this guide provide a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used pesticide.

References

Toxicological Profile of Chlorpyrifos Methyl-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological data available specifically for Chlorpyrifos methyl-d6, a deuterated isotopologue of chlorpyrifos-methyl, is limited. This document primarily relies on the comprehensive toxicological profile of its non-deuterated counterpart, Chlorpyrifos-methyl. This approach is based on the principle that deuterium labeling is unlikely to significantly alter the compound's toxicological properties, as the fundamental chemical structure and reactive sites responsible for its biological activity remain unchanged. This compound is most commonly utilized as an internal standard for analytical quantification of chlorpyrifos-methyl.

Executive Summary

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves, which can cause a range of neurotoxic effects.[5][6] Toxicological assessments have identified neurotoxicity, particularly developmental neurotoxicity, as a key concern.[7][8][9] While generally having low acute toxicity via oral and dermal routes, it is classified as toxic if inhaled.[10][11] Studies have shown mixed results regarding genotoxicity, with some in vitro assays indicating clastogenic potential, while in vivo studies have been largely negative.[4] It is not considered carcinogenic.[4] Chlorpyrifos-methyl can cause mild skin and eye irritation and has been shown to be a skin sensitizer in some tests.[4][10] Due to health concerns, its use has been banned or heavily restricted in several regions, including the European Union and the United States.[3][12][13]

Chemical and Physical Properties

PropertyValueReference
Chemical Name O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate[14]
Deuterated Form Chlorpyrifos-methyl (dimethyl-D6)[15]
CAS Number 5598-13-0 (Chlorpyrifos-methyl)[4]
CAS Number 2083629-84-7 (this compound)[10][15]
Molecular Formula C₇H₇Cl₃NO₃PS[2]
Molecular Formula (d6) C₇HCl₃D₆NO₃PS[10]
Molecular Weight 322.5 g/mol [2]
Appearance Colorless to white crystalline solid[2][14]
Odor Mild mercaptan-like odor[6][14]
Water Solubility 4.0 mg/L at 25 °C[2]
Stability Relatively stable in neutral conditions, hydrolyzes in acidic and alkaline conditions.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that chlorpyrifos-methyl is rapidly and extensively absorbed after oral administration.[4] Following absorption, it is widely distributed throughout the body. The metabolism of chlorpyrifos-methyl primarily involves hydrolysis and oxidation.[16] A key metabolic step is the oxidative desulfuration of the P=S moiety to a P=O group by cytochrome P450 enzymes, forming the toxic intermediate chlorpyrifos-methyl oxon, which is a more potent acetylcholinesterase inhibitor.[17] The primary metabolite identified in urine is the glucuronide conjugate of 3,5,6-trichloro-2-pyridinol (TCP).[4] Excretion is rapid, occurring mainly through the urine within 24 to 48 hours, with no significant bioaccumulation.[4][14][16]

Toxicological Endpoints

Acute Toxicity

Chlorpyrifos-methyl exhibits low acute toxicity via oral and dermal routes but is more toxic upon inhalation.[4][14] Specific data for the deuterated form, this compound, is available from safety data sheets and is presented below.

Table 1: Acute Toxicity of this compound and Chlorpyrifos-methyl

TestSpeciesRouteValueClassificationReference
This compound
LD50RatOral1,828 mg/kgHarmful if swallowed[10][11]
LD50RabbitDermal> 2,000 mg/kgNot Classified[10]
LC50 (4h)RatInhalation> 670 mg/m³Toxic if inhaled[10][11]
Chlorpyrifos-methyl
LD50RatOral1,530 mg/kgToxicity Category III[14]
LD50RabbitDermal> 2,000 mg/kgToxicity Category III[14]
LC50 (4h)RatInhalation0.67 mg/LToxicity Category II[14]

Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include lacrimation, tremors, and diarrhea.[10]

Irritation and Sensitization

Chlorpyrifos-methyl is reported to be a mild and transient skin and eye irritant.[4][10][14] Skin sensitization potential has been observed in some studies.

Table 2: Irritation and Sensitization Profile of Chlorpyrifos-methyl

Test TypeSpeciesResultReference
Skin IrritationRabbitMild skin irritation[10][14]
Eye IrritationRabbitSlight irritant[14]
Skin Sensitization (Buehler test)Guinea pigNot a sensitizer[2][4]
Skin Sensitization (Magnusson & Kligman maximization)Guinea pigPositive (sensitizer)[2][4]
Genotoxicity

The genotoxic potential of chlorpyrifos-methyl has been evaluated in a range of in vitro and in vivo assays. While an in vitro study on Chinese hamster ovary cells showed clastogenic effects with metabolic activation, in vivo studies, including micronucleus formation and unscheduled DNA synthesis assays, have yielded negative results.[4] Based on the weight of evidence, the Joint Meeting on Pesticide Residues (JMPR) concluded that chlorpyrifos-methyl is unlikely to be genotoxic.[4] Some studies on the parent compound, chlorpyrifos, have suggested the potential for DNA damage in various rat organs.[18][19]

Neurotoxicity

The primary mechanism of neurotoxicity for chlorpyrifos-methyl is the inhibition of acetylcholinesterase (AChE).[1][2][4] This leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation.[3][5] The metabolically activated form, chlorpyrifos-methyl oxon, is a more potent AChE inhibitor than the parent compound.[17]

Developmental Neurotoxicity (DNT): Concerns have been raised regarding the developmental neurotoxicity of chlorpyrifos and chlorpyrifos-methyl.[7][8][9] Studies have suggested that exposure during critical developmental periods in rats can lead to changes in brain morphology and behavior, even at dose levels that do not cause overt maternal toxicity.[7][20] These findings have been a significant factor in the regulatory decisions to restrict its use.[12][13]

Carcinogenicity and Reproductive Toxicity

Carcinogenicity: Long-term toxicity and carcinogenicity studies in rats and mice did not show any evidence of carcinogenicity for chlorpyrifos-methyl.[4]

Reproductive and Developmental Toxicity: Chlorpyrifos-methyl has not been found to produce reproductive effects in a 3-generation study in rats.[14] It is not considered teratogenic in rats or rabbits.[4][14] Developmental toxicity was observed only at doses that were also toxic to the mother.[4]

Mechanism of Action and Experimental Workflows

Signaling Pathway: Acetylcholinesterase Inhibition

The primary toxic action of chlorpyrifos-methyl occurs at the cholinergic synapse. The diagram below illustrates the inhibition of acetylcholinesterase and the resulting overstimulation of the postsynaptic neuron.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh 2. Release Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle 1. Arrival AChE Acetylcholinesterase (AChE) ACh->AChE 5. Normal Degradation ACh_Receptor ACh Receptor ACh->ACh_Receptor 3. Binding CPF_Oxon Chlorpyrifos-methyl Oxon CPF_Oxon->AChE 6. Inhibition Response Continuous Stimulation ACh_Receptor->Response 4. Signal DNT_Workflow start Phase 1: Dosing p1 Administer Test Substance to Mated Female Rats (Gestation Day 6 to Postnatal Day 21) start->p1 p2 Concurrent Control Group (Vehicle Only) start->p2 observe_dams Monitor Dams: - Clinical Signs - Body Weight - Food Consumption p1->observe_dams p2->observe_dams phase2 Phase 2: Offspring Evaluation observe_dams->phase2 p3 Assess Offspring: - Viability, Growth - Physical Development - Clinical Observations phase2->p3 p4 Behavioral Testing: - Motor Activity - Auditory Startle - Learning & Memory p3->p4 p5 Neuropathology: - Brain Weights - Histopathology (Postnatal & Adult) p4->p5 end Phase 3: Data Analysis p5->end p6 Statistical Analysis (Litter as statistical unit) end->p6 p7 Final Toxicological Report p6->p7

References

Methodological & Application

Application Note: Quantitative Analysis of Chlorpyrifos in Vegetable Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Chlorpyrifos methyl-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture to protect a variety of crops. Due to its potential neurotoxicity and adverse effects on human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorpyrifos in food products. Accurate and sensitive analytical methods are therefore essential for monitoring chlorpyrifos residues to ensure food safety and compliance with these regulations.

This application note details a robust and reliable method for the quantitative analysis of chlorpyrifos in vegetable matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with isotope dilution, employing Chlorpyrifos methyl-d6 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocols

Materials and Reagents
  • Chlorpyrifos analytical standard (≥99% purity)

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented vegetables)

  • C18 sorbent

  • Deionized water

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of chlorpyrifos and this compound in ethyl acetate.

  • Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of chlorpyrifos in ethyl acetate.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the chlorpyrifos intermediate solution into blank matrix extract. The concentration of the internal standard (this compound) should be kept constant in all calibration standards. A typical calibration range is 5 to 200 ng/mL.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the vegetable sample (e.g., 10 g) using a high-speed blender.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution (this compound).

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18. For pigmented vegetables, GCB may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: Transfer the cleaned extract into a vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Data Acquisition and Quantification

For quantitative analysis, operate the mass spectrometer in SIM or MRM mode. The following ions are recommended for monitoring:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Chlorpyrifos314197258
This compound320203264

Note: The m/z values for this compound are predicted based on a mass shift of +6 amu from the non-deuterated compound. These should be confirmed experimentally.

A calibration curve is constructed by plotting the ratio of the peak area of the chlorpyrifos quantifier ion to the peak area of the this compound quantifier ion against the concentration of chlorpyrifos. The concentration of chlorpyrifos in the samples is then determined from this calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained using this method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Precision (%RSD, n=6)< 15%

Table 2: Recovery Data in Different Vegetable Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)%RSD
Lettuce0.0195.27.8
0.198.65.4
Tomato0.0192.89.1
0.196.56.2
Cucumber0.0197.16.5
0.1101.34.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis sample Vegetable Sample homogenize Homogenization sample->homogenize extraction Extraction (Acetonitrile + IS + Salts) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 dspe d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract gc_ms GC-MS System final_extract->gc_ms Injection data_acq Data Acquisition (SIM/MRM Mode) gc_ms->data_acq quant Quantification (Internal Standard Method) data_acq->quant result Final Result (mg/kg) quant->result

Caption: Experimental workflow for the GC-MS analysis of chlorpyrifos.

Conclusion

The described method, combining a QuEChERS sample preparation protocol with GC-MS analysis using a deuterated internal standard, provides a highly accurate, sensitive, and robust approach for the routine monitoring of chlorpyrifos residues in various vegetable matrices. The use of this compound effectively mitigates matrix-induced signal suppression or enhancement, leading to reliable quantification. This method is suitable for food safety laboratories and regulatory agencies to ensure compliance with established MRLs.

Application Notes and Protocols for Chlorpyrifos Analysis Using an Isotopic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpyrifos is a widely used organophosphate insecticide in both agricultural and non-agricultural settings.[1] Due to its potential neurotoxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorpyrifos in various matrices, including food, water, and soil. Accurate and reliable analytical methods are crucial for monitoring these levels and ensuring consumer safety. The use of a stable isotope-labeled internal standard, such as Chlorpyrifos-d10, in conjunction with chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly effective approach for the precise quantification of chlorpyrifos.[2][3][4] This method, known as isotope dilution mass spectrometry (IDMS), corrects for analyte losses during sample preparation and instrumental analysis, thereby improving accuracy and precision.[5]

This document provides detailed application notes and protocols for the sample preparation of various matrices for chlorpyrifos analysis using an isotopic standard. The methodologies described are intended for researchers, scientists, and professionals involved in pesticide residue analysis.

Isotopic Standard: Chlorpyrifos-d10

Chlorpyrifos-d10 is a deuterated form of chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium.[2][3] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analysis as it has a different mass-to-charge ratio (m/z) from the native chlorpyrifos while exhibiting nearly identical chemical and physical properties.[2][3][4] This ensures that it behaves similarly to the target analyte during extraction, cleanup, and chromatographic separation, effectively compensating for any variations in the analytical process.

Properties of Chlorpyrifos-d10:

  • Formal Name: O,O-di(ethyl-d5) O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate[3]

  • Molecular Formula: C9HCl3D10NO3PS[3]

  • Molecular Weight: 360.6 g/mol [3]

General Workflow for Chlorpyrifos Analysis with Isotopic Standard

The overall workflow for the analysis of chlorpyrifos in various samples involves sample homogenization, spiking with the isotopic internal standard, extraction of the analyte and the standard, cleanup of the extract to remove interfering matrix components, and finally, analysis by a mass spectrometry-based method.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Spike Spiking with Chlorpyrifos-d10 Sample->Spike Add IS Extraction Extraction Spike->Extraction Extract Cleanup Extract Cleanup Extraction->Cleanup Purify Analysis GC-MS/MS or LC-MS/MS Analysis Cleanup->Analysis Inject Quantification Data Processing & Quantification Analysis->Quantification Process Data

Caption: General experimental workflow for chlorpyrifos analysis.

Experimental Protocols

This section details two common and effective sample preparation methods for chlorpyrifos analysis: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and Solid-Phase Extraction (SPE).

Protocol 1: QuEChERS Method for Food Matrices (e.g., Fruits, Vegetables, Brown Rice)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent usage.[6][7][8]

Materials:

  • Homogenizer (e.g., blender, grinder)

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Chlorpyrifos-d10 internal standard solution (concentration to be determined based on expected analyte levels)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate. For fatty matrices, C18 may also be included.

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[6] For dry samples like cereals, add a specific amount of water to rehydrate before extraction.[7]

  • Internal Standard Spiking: Add a known volume of the Chlorpyrifos-d10 internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[6]

    • Cap the tube and shake vigorously for 1 minute.[6]

    • Add the QuEChERS extraction salts.[6]

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3000 rcf for 5 minutes.[7]

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.[6]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a clean vial.

    • The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene may be performed.[5]

G start Homogenized Sample (10-15g) in 50mL tube spike Add Chlorpyrifos-d10 Internal Standard start->spike add_acn Add 10mL Acetonitrile Shake for 1 min spike->add_acn add_salts Add QuEChERS Salts Shake for 1 min add_acn->add_salts centrifuge1 Centrifuge (≥3000 rcf, 5 min) add_salts->centrifuge1 supernatant Transfer Supernatant to d-SPE tube centrifuge1->supernatant vortex_dspe Vortex for 30 sec supernatant->vortex_dspe centrifuge2 Centrifuge (≥3000 rcf, 5 min) vortex_dspe->centrifuge2 final_extract Transfer Clean Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Water and Soil Samples

SPE is a robust technique for extracting and concentrating analytes from liquid and solid samples.[9][10][11]

Materials for Water Samples:

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Filtration apparatus

  • Ethyl acetate or other suitable elution solvent

  • Chlorpyrifos-d10 internal standard solution

  • Nitrogen evaporator

Procedure for Water Samples:

  • Sample Preparation: Filter the water sample to remove particulate matter.

  • Internal Standard Spiking: Add a known volume of the Chlorpyrifos-d10 internal standard solution to a measured volume of the water sample (e.g., 500 mL).

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the trapped chlorpyrifos and the internal standard with a suitable organic solvent, such as ethyl acetate.[9]

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC-MS/MS or LC-MS/MS analysis.

Materials for Soil Samples:

  • Sonicator or shaker

  • Centrifuge

  • Extraction solvent (e.g., acetone/methylene chloride mixture)

  • Anhydrous sodium sulfate

  • SPE cartridges (e.g., Florisil or C18)

  • Chlorpyrifos-d10 internal standard solution

  • Nitrogen evaporator

Procedure for Soil Samples:

  • Sample Preparation: Weigh 5-10 g of the soil sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the Chlorpyrifos-d10 internal standard solution.

  • Extraction:

    • Add the extraction solvent (e.g., 20 mL of 98% acetone/1% phosphoric acid/1% water).[12]

    • Sonicate for 5 minutes or shake for 30 minutes.[12]

    • Centrifuge to separate the soil from the solvent.

  • Cleanup: The crude extract can be cleaned up using SPE. The specific sorbent (e.g., Florisil, C18) will depend on the soil type and potential interferences.

  • Concentration and Analysis: The cleaned extract is then concentrated and analyzed as described for water samples.

G cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow start Water or Soil Sample spike Spike with Chlorpyrifos-d10 start->spike condition Condition SPE Cartridge spike->condition extract Solvent Extraction (Sonication/Shaking) spike->extract load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Solvent wash->elute concentrate Concentrate Extract elute->concentrate cleanup SPE Cleanup extract->cleanup cleanup->concentrate analysis GC-MS/MS or LC-MS/MS Analysis concentrate->analysis

Caption: Solid-Phase Extraction (SPE) workflow for water and soil.

Data Presentation

The following tables summarize quantitative data from various studies on chlorpyrifos analysis. The inclusion of an isotopic standard generally leads to improved recovery and precision.

Table 1: Performance Data for Chlorpyrifos Analysis in Various Matrices

MatrixPreparation MethodAnalytical MethodRecovery (%)RSD (%)LODLOQReference
Brown RiceQuEChERS with IDMSGC-MS/MS---0.065±0.004 mg/kg[5]
Air (XAD-2 resin)Acetonitrile Extraction with ISTDLC-MS/MS78-113-0.6 ng/sample2 ng/sample[13]
Air (PUF)Acetonitrile Extraction with ISTDLC-MS/MS71-108-0.5 ng/sample2 ng/sample[13]
WheatAcetonitrile/Ethyl Acetate ExtractionUPLC-QTOF/MS63.38-102.131.76-8.990.38-0.85 µg/kg1.30-2.70 µg/kg[14]
BiobedsAcetone/Phosphoric Acid/Water ExtractionUPLC-MS/MS96-115<20-2 mg/kg[15]
WaterSPEGC-ECD82.42---[10]
SoilSPMEGC/MS--0.01 mg/kg-[16]
CabbageSPMEGC/MS--0.01 mg/kg-[16]

Note: IDMS stands for Isotope Dilution Mass Spectrometry, ISTD for Internal Standard, RSD for Relative Standard Deviation, LOD for Limit of Detection, and LOQ for Limit of Quantification. Some studies did not report all performance parameters.

Conclusion

The use of an isotopic internal standard, such as Chlorpyrifos-d10, is a critical component of robust and accurate methods for the quantification of chlorpyrifos in diverse and complex matrices. The protocols outlined in this document, particularly the QuEChERS and SPE methods, provide a solid foundation for developing and implementing reliable analytical workflows. The choice of method will depend on the specific matrix, available instrumentation, and the required sensitivity. By incorporating an isotopic standard, laboratories can achieve high-quality data that meets regulatory requirements and contributes to ensuring food and environmental safety.

References

Application Note: Quantification of Chlorpyrifos in Water Samples Using Isotope Dilution LC-MS/MS with Chlorpyrifos-d6-methyl as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture.[1] Its potential for runoff from agricultural fields into water bodies poses a risk to aquatic ecosystems and human health, making the monitoring of its concentration in environmental water samples crucial.[2][3] This application note describes a robust and sensitive method for the quantification of chlorpyrifos in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure high accuracy and precision, the method employs an isotope dilution strategy, using Chlorpyrifos-d6-methyl as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[4]

The use of a stable isotope-labeled internal standard is critical as it behaves nearly identically to the target analyte during extraction, cleanup, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[5] This approach provides superior quantitation compared to external standard methods, especially in complex matrices.[4]

Experimental Protocols

Materials and Reagents
  • Standards: Chlorpyrifos analytical standard (≥98% purity), Chlorpyrifos-d6-methyl (dimethyl-D₆, 98%) internal standard solution.[6]

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, ethyl acetate, n-hexane, and acetone.[7]

  • Reagents: Formic acid (LC-MS grade), ammonium formate, and anhydrous sodium sulfate.

  • Water: Deionized or Milli-Q purified water.

  • Solid-Phase Extraction (SPE): C18 bonded silica cartridges (e.g., 500 mg, 6 mL).[8][9]

  • Labware: Volumetric flasks, pipettes, amber glass vials with PTFE-lined caps, SPE vacuum manifold, nitrogen evaporator.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve the chlorpyrifos standard in methanol to prepare a 1000 mg/L stock solution. If using a certified solution of Chlorpyrifos-d6-methyl (e.g., 100 µg/mL), it can be used directly or diluted as needed.[6][10] Store stock solutions at -20°C in amber glass vials.[11]

  • Intermediate Stock Solutions (10 mg/L): Prepare intermediate stock solutions of both chlorpyrifos and the internal standard by diluting the primary stock solutions in methanol.

  • Internal Standard (IS) Spiking Solution (e.g., 500 ng/mL): Prepare a working solution of Chlorpyrifos-d6-methyl at a concentration of 500 ng/mL in methanol. This solution will be used to spike all samples, calibration standards, and quality controls.[11]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the chlorpyrifos intermediate stock solution. A typical calibration range is 0.1 to 250 ng/mL.[11] Spike each calibration standard with the IS spiking solution to a final concentration of 50 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common SPE methods for pesticide extraction from water.[7][8][12][13]

  • Sample Collection and Preservation: Collect water samples in 1 L amber glass bottles and store them at 4°C until extraction.

  • Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.[12]

  • Spiking: Take a 500 mL aliquot of the filtered water sample and spike it with the Internal Standard (IS) spiking solution to achieve a final concentration of 50 ng/mL.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.[7]

  • Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-12 mL/min using a vacuum manifold.[8]

  • Washing (Interference Elution): After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for at least 60 minutes to remove residual water.[7]

  • Analyte Elution: Elute the chlorpyrifos and the internal standard from the cartridge by passing 2 x 4 mL of ethyl acetate through the sorbent.[13] Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in 1 mL of methanol (or mobile phase A) for LC-MS/MS analysis.[11]

LC-MS/MS Instrumental Analysis

The following are typical starting conditions and may require optimization for specific instruments.

  • Liquid Chromatography (LC) System:

    • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]

    • Mobile Phase A: 9 mM ammonium formate and 0.1% formic acid in water.[7]

    • Mobile Phase B: 9 mM ammonium formate and 0.1% formic acid in methanol.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 5 µL.[4]

    • Column Temperature: 50°C.[7]

    • Gradient Program: A linear gradient starting with low organic phase content and increasing to elute chlorpyrifos.

  • Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][11]

    • MRM Transitions: The precursor and product ions must be optimized by direct infusion of the standards. Example transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (V)
Chlorpyrifos350.1197.997.0Optimized (e.g., 20-35)
Chlorpyrifos-d6-methyl356.1203.9100.0Optimized (e.g., 20-35)
(Note: The precursor ion for Chlorpyrifos is often cited based on its isotopic pattern, with the [M+H]+ for C₁₀H₁₂Cl₃NO₃PS being ~350. The transitions for the d6-methyl analog are predicted based on a +6 Da shift and similar fragmentation patterns.)[10][11]

Data Presentation

Quantitative Performance Summary

The following table summarizes typical performance data for the quantification of chlorpyrifos in water using LC-MS/MS.

ParameterTypical ValueReference
Linearity (r²)≥ 0.998[10][11]
Limit of Detection (LOD)0.15 - 5 ng/L (ppt)[4][14]
Limit of Quantification (LOQ)0.5 - 20 ng/L (ppt)[15]
Accuracy (Recovery %)70% - 120%[16]
Precision (RSD %)< 15%[16]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Collect 500 mL Water Sample B 2. Filter Sample (0.45 µm) A->B C 3. Spike with Chlorpyrifos-d6-methyl (IS) B->C D 4. Solid-Phase Extraction (C18) C->D E 5. Elute with Organic Solvent D->E F 6. Evaporate and Reconstitute in 1 mL E->F G 7. Inject into LC-MS/MS F->G H 8. Acquire Data (MRM Mode) G->H I 9. Integrate Peak Areas (Analyte and IS) H->I J 10. Calculate Analyte/IS Ratio I->J K 11. Quantify using Calibration Curve J->K L 12. Final Concentration Report K->L

Caption: Experimental workflow for chlorpyrifos analysis in water.

G cluster_0 Measurement Principle Analyte Chlorpyrifos (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Measured Signal IS Chlorpyrifos-d6-methyl (Internal Standard) IS->Ratio Measured Signal CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Plotted Against Known Concentrations Result Final Concentration CalCurve->Result Determines Unknown

References

Application Note: High-Throughput Analysis of Chlorpyrifos in Soil and Sediment using an Isotope Dilution Method with Chlorpyrifos methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of chlorpyrifos in soil and sediment matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard, Chlorpyrifos methyl-d6, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for environmental monitoring and residue analysis in complex matrices.

Introduction

Chlorpyrifos is a widely used organophosphate insecticide that can persist in soil and sediment, posing a potential risk to ecosystems and human health.[1][2] Accurate and reliable analytical methods are crucial for monitoring its presence in the environment. The QuEChERS method has gained popularity for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[3][4][5] Coupling this extraction technique with GC-MS/MS provides excellent selectivity and sensitivity for the determination of chlorpyrifos. The incorporation of an isotopically labeled internal standard, such as this compound, is critical for mitigating matrix-induced signal suppression or enhancement, thereby improving the accuracy of quantification.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (MeCN), Acetone, Hexane (all pesticide residue grade)

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent

  • Standards: Chlorpyrifos analytical standard, this compound solution (100 µg/mL in nonane or other suitable solvent)[6]

  • Equipment: 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, vortex mixer, centrifuge, automated shaker, gas chromatograph with tandem mass spectrometer (GC-MS/MS).

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of chlorpyrifos analytical standard in 10 mL of a suitable solvent (e.g., acetone).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetone to a concentration of 10 µg/mL.

Sample Preparation (QuEChERS Method)
  • Sample Homogenization: Air-dry the soil or sediment sample to remove excess moisture and sieve to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3][4]

    • Add 10 mL of acetonitrile.[3][4]

    • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

    • Shake vigorously for 1 minute using a vortex mixer or automated shaker.[3][4]

  • Salting-Out:

    • Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[7]

    • Immediately shake vigorously for 1 minute to prevent the formation of agglomerates.

    • Centrifuge at ≥3000 rcf for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[4]

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[3]

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]

    • Inlet: Splitless mode, 250 °C[8]

    • Oven Program: Initial temperature of 150 °C, ramp to 280 °C at 30 °C/min, hold for 10 minutes[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

    • Source Temperature: 260 °C[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Chlorpyrifos: Quantifier: 314 → 258, Qualifier: 314 → 286[8]

      • This compound: (Transitions to be determined based on the mass shift from the deuteration, typically +6 amu)

Data Presentation

ParameterSoilSedimentReference
Extraction Method QuEChERSQuEChERS[3][4]
Analytical Method GC-MS/MSGC-MS/MS[8]
Recovery (%) 70-12075-102[5][10]
Limit of Detection (LOD) 0.01 mg/kg0.6-3.4 µg/kg[10][11]
Limit of Quantification (LOQ) 0.01 µg/g2 mg/kg[12][13]
Linearity (r²) >0.99>0.99[11]

Experimental Workflow

experimental_workflow sample_collection Sample Collection (Soil/Sediment) homogenization Homogenization (Sieving) sample_collection->homogenization extraction QuEChERS Extraction (Acetonitrile + IS) homogenization->extraction salting_out Salting Out (MgSO4, NaCl, Citrate Salts) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dspe_cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifugation1->dspe_cleanup Transfer Supernatant centrifugation2 Centrifugation dspe_cleanup->centrifugation2 filtration Filtration (0.22 µm Syringe Filter) centrifugation2->filtration Collect Supernatant gcms_analysis GC-MS/MS Analysis filtration->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for the analysis of chlorpyrifos in soil and sediment.

Conclusion

The described method provides a reliable and efficient approach for the determination of chlorpyrifos in soil and sediment. The use of the QuEChERS extraction protocol simplifies sample preparation, while the isotope dilution technique with this compound ensures accurate quantification by GC-MS/MS. This methodology is well-suited for routine environmental analysis and can be adapted for other similar matrices.

References

Application Note: Determination of Chlorpyrifos Residues in Food Matrices Using an Isotope Dilution Method with Chlorpyrifos-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpyrifos is a broad-spectrum, chlorinated organophosphate insecticide widely used in agriculture on a variety of food crops.[1][2][3] Due to its potential neurotoxic effects and risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for chlorpyrifos in food products.[1] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety.

This application note details a robust and reliable method for the quantification of chlorpyrifos in diverse food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6][7][8] To ensure the highest accuracy and precision, the method utilizes an isotope dilution approach with Chlorpyrifos methyl-d6 as an internal standard. This stable isotope-labeled standard effectively compensates for variations during sample preparation and potential matrix effects during LC-MS/MS analysis, leading to highly reliable quantification.[9]

Materials and Reagents

  • Standards:

    • Chlorpyrifos, PESTANAL®, analytical standard (CAS: 5598-13-0)

    • Chlorpyrifos-methyl (dimethyl-D₆, 98%) solution (CAS: 2083629-84-7)[10]

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

  • Reagents and Consumables:

    • Formic acid (≥98%)

    • QuEChERS Extraction Salts (e.g., AOAC 2007.01 pouch: 6 g anhydrous magnesium sulfate, 1.5 g anhydrous sodium acetate)[5][6]

    • Dispersive SPE (dSPE) tubes (2 mL or 15 mL) containing:

      • For general produce: Anhydrous magnesium sulfate and Primary Secondary Amine (PSA)

      • For fatty matrices: Anhydrous magnesium sulfate, PSA, and C18 sorbent[4]

      • For pigmented produce: Anhydrous magnesium sulfate, PSA, and Graphitized Carbon Black (GCB)[4]

    • 50 mL polypropylene centrifuge tubes

    • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of chlorpyrifos and this compound in methanol. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution containing chlorpyrifos in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.

  • Calibration Standards (e.g., 1 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the mobile phase.[11] Each calibration standard should be fortified with the internal standard to a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS AOAC 2007.01 Method)
  • Homogenization: Chop and homogenize the food sample (e.g., fruits, vegetables) to achieve a uniform consistency.[1][6]

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[6]

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add an appropriate volume of the Internal Standard Spiking Solution (e.g., 150 µL of 1 µg/mL this compound).

    • Cap the tube and shake vigorously for 1 minute.[6]

    • Add the contents of a QuEChERS extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).[5]

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[12]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing the appropriate sorbents for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA).[4]

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • Dilute the extract with the mobile phase if necessary and transfer it to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Instrumental Analysis

The following are typical starting parameters that may require optimization.

  • Liquid Chromatography (LC) System: UHPLC System

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[12]

    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water[12]

    • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[12]

    • Flow Rate: 0.4 mL/min[12]

    • Injection Volume: 3-5 µL[12]

    • Column Temperature: 40°C

    • Gradient: A typical gradient starts at 5-10% B, ramps up to 95-100% B, holds, and then re-equilibrates.

  • Tandem Mass Spectrometry (MS/MS) System: Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Gas Temperature: 200-350°C[12]

    • Nebulizer Gas: 35-45 psi[12]

    • Capillary Voltage: 3000-4000 V

    • MRM Transitions: The specific precursor and product ions should be optimized by infusing individual standards. Typical transitions are listed below.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)CE (eV)Product Ion 2 (Qualifier) (m/z)CE (eV)
Chlorpyrifos349.9197.92096.935
This compound356.0204.020100.035

Data Presentation: Method Performance

The use of the QuEChERS method with LC-MS/MS analysis typically yields excellent performance characteristics for chlorpyrifos across a variety of food matrices.

ParameterPerformance CharacteristicFood Matrices
Limit of Detection (LOD) 0.002 - 0.02 mg/kgFruits, Vegetables, Cereals[2][13]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kgFruits, Vegetables, Cereals[2][5]
Linearity (R²) > 0.998N/A[11]
Recovery 80 - 110%Fruits, Vegetables, Animal Products[4][7][13][14]
Precision (RSD) < 10%Fruits, Vegetables[4][7][13]

Workflow Diagram

Chlorpyrifos_Analysis_Workflow Figure 1. Workflow for Chlorpyrifos Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Homogenization (15 g food matrix) Extraction 2. Acetonitrile Extraction + Add Chlorpyrifos-d6 ISTD Sample->Extraction Salts 3. Add QuEChERS Salts (MgSO4, NaOAc) Extraction->Salts Centrifuge1 4. Vortex & Centrifuge Salts->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (Aliquot with PSA / C18 / GCB) Centrifuge1->dSPE Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 Filter 7. Filter Final Extract Centrifuge2->Filter LCMS 8. LC-MS/MS Analysis (MRM Mode) Filter->LCMS Quant 9. Quantification (Using ISTD Calibration Curve) LCMS->Quant Report 10. Final Report (Residue Level in mg/kg) Quant->Report

Caption: Workflow for Chlorpyrifos Residue Analysis.

Conclusion

The described analytical method, combining QuEChERS sample preparation with LC-MS/MS detection, provides a sensitive, accurate, and high-throughput solution for the determination of chlorpyrifos residues in various food matrices. The incorporation of this compound as an internal standard is critical for mitigating matrix interference and correcting for analyte loss during sample processing, thereby ensuring the reliability and defensibility of the quantitative results. This protocol is well-suited for routine monitoring in food safety and quality control laboratories.

References

Application Notes and Protocols for Monitoring Chlorpyrifos in Biological Samples Using Chlorpyrifos-methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos, an organophosphate insecticide, has been widely used in agriculture, posing potential risks to human health and the environment. Accurate monitoring of chlorpyrifos and its principal metabolites in biological samples is crucial for assessing exposure, understanding its toxicokinetics, and conducting risk assessments. The use of a stable isotope-labeled internal standard, such as Chlorpyrifos-methyl-d6, in conjunction with mass spectrometry-based methods, offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of chlorpyrifos in various biological matrices using Chlorpyrifos-methyl-d6 as an internal standard.

Toxicokinetics and Metabolism of Chlorpyrifos

Chlorpyrifos is readily absorbed through oral and dermal routes and is rapidly metabolized in the body.[1][2] The primary metabolic pathway involves the desulfuration of chlorpyrifos to its active form, chlorpyrifos-oxon, which is a potent inhibitor of acetylcholinesterase.[1][3] Both chlorpyrifos and chlorpyrifos-oxon are then hydrolyzed to 3,5,6-trichloro-2-pyridinol (TCP), which is the principal biomarker of exposure and is excreted in the urine.[1][4] Other metabolites include diethylphosphate (DEP) and diethylthiophosphate (DETP).[2][3] The elimination half-life of TCP in humans is approximately 27 hours.[1]

dot graph Chlorpyrifos_Metabolism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Chlorpyrifos [label="Chlorpyrifos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorpyrifos_Oxon [label="Chlorpyrifos-Oxon\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCP [label="3,5,6-trichloro-2-pyridinol\n(TCP)", fillcolor="#FBBC05", fontcolor="#202124"]; Excretion [label="Urinary Excretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

Chlorpyrifos -> Chlorpyrifos_Oxon [label="Oxidation (CYP450)"]; Chlorpyrifos_Oxon -> TCP [label="Hydrolysis"]; Chlorpyrifos -> TCP [label="Hydrolysis"]; TCP -> Excretion; Chlorpyrifos_Oxon -> AChE [label=" ", arrowhead=tee, style=dashed, color="#EA4335"]; AChE -> Inhibition [style=invis];

} caption: Metabolic pathway of Chlorpyrifos.

Analytical Methodologies

The determination of chlorpyrifos and its metabolites in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard like Chlorpyrifos-methyl-d6 is crucial for accurate quantification.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and recovery data for chlorpyrifos and its metabolites in various biological matrices from different studies.

Table 1: Limits of Quantification (LOQ) of Chlorpyrifos and its Metabolites in Biological Samples

AnalyteMatrixMethodLOQReference
ChlorpyrifosRat BrainLC/LC/ESI-MS/MS25.3 ng/g[5][6]
Chlorpyrifos-oxonRat BrainLC/LC/ESI-MS/MS6.3 ng/g[5][6]
TCPRat BrainLC/LC/ESI-MS/MS6.3 ng/g[5][6]
ChlorpyrifosHuman BloodGC-MS0.01 µg/mL[7]
ChlorpyrifosHuman BloodNCI-GC-MS1 ng/mL[8]
Chlorpyrifos-oxonHuman BloodNCI-GC-MS1 ng/mL[8]
TCPHuman BloodNCI-GC-MS10 ng/mL[8]
ChlorpyrifosHuman UrineGC-MS10 ppb[9][10]
TCPHuman UrineGC-MS0.5 ng/mL[9][10]

Table 2: Recovery of Chlorpyrifos and its Metabolites from Biological Samples

AnalyteMatrixSpiked ConcentrationRecovery (%)Reference
ChlorpyrifosHuman Blood2-100 µg/mL86.61 - 94.21[11]
ChlorpyrifosBiobed2, 10, 50 mg/kg96 - 115[12]
ChlorpyrifosRiver Water10-15 µg/L94[13]

Experimental Protocols

The following are generalized protocols for the analysis of chlorpyrifos in biological samples using Chlorpyrifos-methyl-d6 as an internal standard. These should be adapted and validated for specific laboratory conditions and matrices.

Protocol 1: Analysis of Chlorpyrifos in Blood by LC-MS/MS

1. Materials and Reagents

  • Chlorpyrifos analytical standard

  • Chlorpyrifos-methyl-d6 internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of whole blood, plasma, or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Chlorpyrifos-methyl-d6 internal standard solution (e.g., 1 µg/mL in ACN).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5][6]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

dot graph Sample_Prep_Blood { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="100 µL Blood Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_IS [label="Add 10 µL\nChlorpyrifos-methyl-d6 (IS)"]; Add_ACN [label="Add 300 µL\nice-cold Acetonitrile"]; Vortex [label="Vortex 1 min"]; Centrifuge [label="Centrifuge 10,000 x g, 10 min, 4°C"]; Supernatant [label="Transfer Supernatant"]; Analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_IS -> Add_ACN -> Vortex -> Centrifuge -> Supernatant -> Analysis; } caption: Workflow for blood sample preparation.

3. LC-MS/MS Conditions

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Chlorpyrifos: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).

    • Chlorpyrifos-methyl-d6: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).

4. Quantification

  • Construct a calibration curve using standards of chlorpyrifos spiked into a blank matrix (e.g., drug-free blood) and a fixed concentration of Chlorpyrifos-methyl-d6.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of chlorpyrifos in the samples from the calibration curve.

Protocol 2: Analysis of Chlorpyrifos in Urine by GC-MS/MS

1. Materials and Reagents

  • Chlorpyrifos analytical standard

  • Chlorpyrifos-methyl-d6 internal standard

  • Hexane, GC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS/MS system

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of urine into a 15 mL centrifuge tube.

  • Add 10 µL of Chlorpyrifos-methyl-d6 internal standard solution (e.g., 1 µg/mL in hexane).

  • Add 0.5 g of NaCl to facilitate partitioning.

  • Add 5 mL of hexane.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to a final volume of 100 µL under a gentle stream of nitrogen.

dot graph Sample_Prep_Urine { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="1 mL Urine Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_IS [label="Add 10 µL\nChlorpyrifos-methyl-d6 (IS)"]; Add_NaCl [label="Add 0.5 g NaCl"]; Add_Hexane [label="Add 5 mL Hexane"]; Vortex [label="Vortex 2 min"]; Centrifuge [label="Centrifuge 3,000 x g, 5 min"]; Transfer_Organic [label="Transfer Organic Layer"]; Dry_Evaporate [label="Dry with Na2SO4 and Evaporate"]; Analysis [label="GC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_IS -> Add_NaCl -> Add_Hexane -> Vortex -> Centrifuge -> Transfer_Organic -> Dry_Evaporate -> Analysis; } caption: Workflow for urine sample preparation.

3. GC-MS/MS Conditions

  • GC Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions:

    • Chlorpyrifos: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).

    • Chlorpyrifos-methyl-d6: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).

4. Quantification

  • Follow the same quantification procedure as described in Protocol 1, using a calibration curve prepared in a blank urine matrix.

Conclusion

The use of Chlorpyrifos-methyl-d6 as an internal standard provides a robust and reliable method for the quantification of chlorpyrifos in biological samples. The protocols outlined above, based on common analytical techniques, can be adapted and validated for specific research and monitoring needs. Accurate measurement of chlorpyrifos is essential for understanding its human health impacts and for regulatory purposes.

References

Preparation of Chlorpyrifos methyl-d6 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of Chlorpyrifos methyl-d6, a deuterated internal standard crucial for accurate quantification of Chlorpyrifos methyl in various matrices. Adherence to these guidelines is essential for generating reliable and reproducible analytical data in research, clinical, and quality control settings.

Overview and Safety Precautions

This compound is a stable isotope-labeled analog of the organophosphate insecticide Chlorpyrifos methyl. It is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to correct for analyte loss during sample preparation and instrumental analysis.

Safety: this compound is harmful if swallowed, toxic if inhaled, and may cause allergic skin reactions or asthma-like symptoms.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide recommended concentrations for stock and working solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₇HCl₃D₆NO₃PS[1]
Molecular Weight 328.57 g/mol [1][4]
CAS Number 2083629-84-7[1][3][4]
Appearance White to pale yellow solid[5]
Solubility (in water) 4.0 mg/L at 25 °C[5]
Solubility (in organic solvents) Acetone > 400 g/kg, Methanol 190 g/kg, Hexane 120 g/kg (at 20 °C for unlabeled)[5]
Storage (Neat) -18°C to 4°C, protected from light and moisture[1][4]

Table 2: Recommended Solution Concentrations and Storage

Solution TypeTypical Concentration RangeRecommended SolventStorage Conditions
Stock Solution 100 µg/mL - 1000 µg/mLAcetone, Methanol, Toluene, Nonane-20°C in amber vials
Intermediate Solution 1 µg/mL - 10 µg/mLAcetonitrile, Methanol-20°C in amber vials
Working Standard 1 ng/mL - 100 ng/mLAcetonitrile, Methanol (often matrix-matched)4°C for short-term use (prepare fresh)

Experimental Protocols

Preparation of a 100 µg/mL Stock Solution

This protocol describes the preparation of a primary stock solution from a neat (solid) standard of this compound.

Materials:

  • This compound (neat solid)

  • High-purity solvent (e.g., Acetone, HPLC-grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Glass Pasteur pipette or spatula

  • Ultrasonic bath

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Pre-equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 1.0 mg of the this compound neat standard directly into a 10 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 5 mL of acetone to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.[6]

  • Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add acetone to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Transfer and Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Storage: Store the stock solution in a freezer at -20°C.[6][7]

Preparation of Working Solutions via Serial Dilution

This protocol describes the preparation of intermediate and final working solutions from the 100 µg/mL stock solution.

Materials:

  • 100 µg/mL this compound stock solution

  • High-purity solvent (e.g., Acetonitrile or Methanol)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with PTFE-lined caps

Procedure for a 1 µg/mL Intermediate Solution:

  • Allow the 100 µg/mL stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL Class A volumetric flask.

  • Add the diluent (e.g., acetonitrile) to the flask, bringing it to the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Transfer to a labeled amber vial and store at -20°C.

Procedure for a 10 ng/mL Working Solution:

  • Allow the 1 µg/mL intermediate solution to equilibrate to room temperature.

  • Transfer 100 µL of the 1 µg/mL intermediate solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the appropriate solvent (this may be a mobile phase or a solvent that matches the sample matrix).

  • Cap and invert the flask multiple times to ensure a homogenous solution.

  • This working solution is now ready for use (e.g., for spiking into calibration standards and samples). It is recommended to prepare working solutions fresh on the day of analysis.

Diagrams

Solution_Preparation_Workflow cluster_0 Stock Solution Preparation (100 µg/mL) cluster_1 Working Solution Preparation (Serial Dilution) A 1. Weigh 1 mg of This compound (neat) B 2. Place in 10 mL volumetric flask A->B C 3. Add ~5 mL Acetone B->C D 4. Sonicate to dissolve C->D E 5. Dilute to volume with Acetone D->E F 6. Homogenize (invert 15-20x) E->F G 7. Store at -20°C F->G H 8. Take 100 µL of 100 µg/mL Stock G->H Equilibrate to RT I 9. Dilute to 10 mL with Acetonitrile H->I J Intermediate Solution (1 µg/mL) I->J K 10. Take 100 µL of 1 µg/mL Intermediate J->K L 11. Dilute to 10 mL with final solvent K->L M Working Solution (10 ng/mL) L->M Chlorpyrifos_Metabolism_and_Action CPF Chlorpyrifos CPO Chlorpyrifos-oxon (Active Metabolite) CPF->CPO Bioactivation (Oxidative Desulfuration) TCP TCP (3,5,6-trichloro-2-pyridinol) CPF->TCP Dearylation AChE Acetylcholinesterase (AChE) CPO->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Synapse Synaptic Cleft (ACh Accumulation) ACh->Synapse Release Neurotoxicity Neurotoxicity Synapse->Neurotoxicity Overstimulation

References

Application Notes and Protocols for Chlorpyrifos methyl-d6 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe storage, handling, and preparation of Chlorpyrifos methyl-d6 solutions. Adherence to these protocols is crucial to ensure laboratory safety and maintain the integrity of the compound for research applications.

Storage and Stability

Proper storage of this compound is essential to prevent degradation and maintain its chemical purity. The appropriate storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Data Presentation: Storage Conditions

FormSolventRecommended Storage TemperatureAdditional Notes
Solid (Neat)Not Applicable4°C[1][2]Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1][2]
Solid (Neat)Not Applicable-18°C[3]---
Solid (Neat)Not Applicable-20°C[4]Recommended for long-term storage (up to 3 years).
SolutionAcetone-20°C[5]---
SolutionNonaneRoom temperature[6]Store away from light and moisture.[6]
SolutionIn solvent-80°C[4]Recommended for long-term storage (up to 1 year).

Stability: Chlorpyrifos methyl is relatively stable under neutral conditions. However, it is susceptible to hydrolysis in acidic (pH 4-6) and, more readily, in alkaline (pH 8-10) conditions.[7]

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to wear the following personal protective equipment:

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC, nitrile).[9][10] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.

  • Body Protection: A laboratory coat or disposable gown. For larger quantities or in case of potential splashing, impervious clothing is recommended.[8]

  • Respiratory Protection: For handling the solid compound or when there is a risk of aerosol formation, a NIOSH-approved respirator is necessary.[1][11] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Preparation of this compound Solutions

This protocol outlines the general steps for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., acetone, methanol, nonane)

  • Volumetric flasks

  • Analytical balance

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-handling: Ensure all necessary PPE is worn and that the work will be performed in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Dissolving: Transfer the weighed solid into a volumetric flask of the appropriate size.

  • Solvent Addition: Add a small amount of the chosen solvent to the flask to dissolve the solid. Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.

  • Dilution: Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution at the recommended temperature as specified in the storage table above.

Safety Precautions and First Aid

This compound is a hazardous substance and must be handled with care.

Hazard Statements:

  • Harmful if swallowed.[1][2]

  • Toxic if inhaled.[1][2]

  • May cause an allergic skin reaction.[2]

  • Causes serious eye irritation.[5]

  • Very toxic to aquatic life with long-lasting effects.[1][2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Visualizations

Workflow for Safe Handling and Disposal

G Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Personal Protective Equipment WorkArea Prepare Ventilated Work Area PPE->WorkArea Weigh Weigh Compound WorkArea->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Label and Store Solution Dissolve->Store Use Use in Experiment Store->Use Transfer to Experiment Clean Clean Equipment Use->Clean Waste Collect Waste Use->Waste Collect Unused Solution Clean->Waste Collect Residues Dispose Dispose via Licensed Service Waste->Dispose

Caption: Workflow for the safe preparation, handling, and disposal of this compound.

Logical Relationships of Safety Precautions

G Figure 2: Key Safety Precautions cluster_hazard Hazard Identification cluster_control Control Measures cluster_emergency Emergency Response Toxic Toxicity PPE Personal Protective Equipment Toxic->PPE Ventilation Engineering Controls (Fume Hood) Toxic->Ventilation Irritant Irritant Irritant->PPE Environmental Environmental Hazard Handling Safe Handling Procedures Environmental->Handling FirstAid First Aid PPE->FirstAid Spill Spill Containment Handling->Spill

Caption: Interrelation of hazards, controls, and emergency responses for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS with Chlorpyrifos methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues in LC-MS/MS analysis when using Chlorpyrifos methyl-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, in this case, Chlorpyrifos, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2] It is a common manifestation of what is known as a "matrix effect".[3]

Q2: Why am I seeing ion suppression even though I am using a stable isotope-labeled internal standard (SIL-IS) like this compound?

A2: While a SIL-IS like this compound is the gold standard for compensating for ion suppression, it may not always be a perfect solution.[1] Several factors can lead to incomplete compensation:

  • Chromatographic Separation: Even a slight difference in retention time between Chlorpyrifos and this compound can expose them to different co-eluting matrix components, leading to differential ion suppression.

  • High Concentration of Matrix Components: In highly complex matrices, the concentration of interfering compounds can be so high that it disproportionately suppresses the ionization of both the analyte and the internal standard.

  • Internal Standard Concentration: An inappropriately high concentration of the internal standard itself can lead to self-suppression and interfere with the analyte's ionization.[2]

Q3: What are the common sources of ion suppression in pesticide analysis?

A3: In the context of pesticide analysis, ion suppression can originate from various components co-extracted from the sample matrix. Common sources include:

  • Salts and Buffers: High concentrations of salts from the sample or buffers used in extraction can significantly suppress the ESI signal.

  • Endogenous Compounds: In food and environmental samples, complex organic molecules like lipids, pigments (e.g., chlorophyll), sugars, and proteins can co-elute with the analyte and cause suppression.[2][4]

  • Mobile Phase Additives: While often necessary for good chromatography, some mobile phase additives can contribute to ion suppression.

Q4: How can I quantitatively assess the degree of ion suppression in my samples?

A4: The matrix effect, which includes ion suppression, can be quantitatively evaluated by comparing the analyte's response in the presence and absence of the matrix. The Matrix Factor (MF) is a common metric calculated as follows:

MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent) [5]

An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ion suppression when using this compound.

Guide 1: Diagnosing the Source of Ion Suppression

If you suspect ion suppression is affecting your results, follow these steps to diagnose the issue:

  • Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.

    • Procedure: Continuously infuse a standard solution of Chlorpyrifos and this compound into the MS source post-column while injecting a blank matrix extract onto the LC system. A dip in the baseline signal of the infused compounds indicates the retention times at which matrix components are eluting and causing suppression.[6][7]

  • Matrix Effect Calculation: Quantify the extent of ion suppression by calculating the Matrix Factor as described in FAQ 4. This will help you determine the severity of the issue.[5]

  • Analyze Blank Matrix: Inject an extract of a blank matrix (a sample of the same type that does not contain the analyte) to identify potential interfering peaks at the retention time of Chlorpyrifos and its internal standard.

Guide 2: Mitigation Strategies for Ion Suppression

Once ion suppression is confirmed, employ one or more of the following strategies to minimize its impact:

1. Sample Preparation Optimization:

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective sample preparation method for pesticide residue analysis in food matrices. It involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. Different dSPE sorbents can be used to target specific matrix components.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than dSPE and is highly effective for a variety of matrices, including water, soil, and complex food extracts. The choice of sorbent (e.g., C18, GCB) is critical for successful removal of interferences.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest away from interfering matrix components.

2. Chromatographic Method Optimization:

If sample preparation alone is insufficient, optimizing your LC method can help separate Chlorpyrifos and its internal standard from co-eluting interferences.

  • Gradient Modification: Adjust the mobile phase gradient to improve the separation of the analyte from the regions of ion suppression identified in the post-column infusion experiment.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.

  • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.

3. Instrumental Parameter Adjustment:

  • Ion Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to enhance the ionization of Chlorpyrifos and minimize the influence of matrix components.

  • Dilution: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[1] However, ensure that the analyte concentration remains above the limit of quantification.

Quantitative Data Summary

The following tables summarize typical recoveries and matrix effects observed for Chlorpyrifos in various matrices after applying different sample preparation techniques. Note that the performance can vary depending on the specific matrix composition and the exact experimental conditions.

Table 1: Recovery of Chlorpyrifos in Various Matrices using QuEChERS

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Green Mustard0.194.93.1
Cucumber0.1120.40.5
Rock Melon0.195.41.3
Oranges0.192.31.5
TomatoNot Specified>70<20
BrinjalNot Specified>70<20
CuminNot Specified>70<20

Data synthesized from multiple sources indicating typical performance of the QuEChERS method for Chlorpyrifos in fruits and vegetables.[4][4]

Table 2: Matrix Effects for Pesticides in Different Food Matrices

MatrixMatrix Effect Observation
TomatoIon Suppression
CapsicumIon Suppression
CuminIon Suppression
BrinjalSlight Ion Enhancement

This table provides a qualitative summary of matrix effects observed for a range of pesticides in different food matrices, which can be indicative of the behavior of Chlorpyrifos.[4]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) tailored to the matrix. For example, PSA is used to remove sugars and fatty acids, while GCB is effective for removing pigments like chlorophyll.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected into the LC-MS/MS system or further diluted if necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for extracting Chlorpyrifos from water samples.

  • Sample Pre-treatment: Filter the water sample to remove any particulate matter.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the retained Chlorpyrifos and this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters for Chlorpyrifos and this compound

Table 3: Example MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlorpyrifos349.9197.920
Chlorpyrifos349.996.935
Chlorpyrifos methyl321.9125.020
Chlorpyrifos methyl321.947.148
This compound 327.9 125.0 ~20
This compound 327.9 47.1 ~48

Note: The MRM transitions and collision energies for this compound are predicted based on the fragmentation of the non-labeled analog. The precursor ion is shifted by +6 Da due to the six deuterium atoms. The collision energies should be optimized on the specific instrument being used.[8][9]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification Poor Reproducibility\nLow Analyte Signal\nInaccurate Quantification Poor Reproducibility Low Analyte Signal Inaccurate Quantification Post-Column Infusion Post-Column Infusion Poor Reproducibility\nLow Analyte Signal\nInaccurate Quantification->Post-Column Infusion Calculate Matrix Effect Calculate Matrix Effect Poor Reproducibility\nLow Analyte Signal\nInaccurate Quantification->Calculate Matrix Effect Analyze Blank Matrix Analyze Blank Matrix Poor Reproducibility\nLow Analyte Signal\nInaccurate Quantification->Analyze Blank Matrix Optimize Chromatography Optimize Chromatography Post-Column Infusion->Optimize Chromatography Optimize Sample Prep Optimize Sample Prep Calculate Matrix Effect->Optimize Sample Prep Analyze Blank Matrix->Optimize Sample Prep Re-evaluate Matrix Effect Re-evaluate Matrix Effect Optimize Sample Prep->Re-evaluate Matrix Effect Optimize Chromatography->Re-evaluate Matrix Effect Instrument Adjustments Instrument Adjustments Instrument Adjustments->Re-evaluate Matrix Effect Dilute Sample Dilute Sample Dilute Sample->Re-evaluate Matrix Effect Re-evaluate Matrix Effect->Optimize Sample Prep Further Optimization Needed Validate Method Validate Method Re-evaluate Matrix Effect->Validate Method Matrix Effect Mitigated

Caption: A logical workflow for troubleshooting ion suppression.

Sample_Prep_Workflow cluster_0 Sample cluster_1 Extraction cluster_2 Cleanup cluster_3 Analysis Food or Environmental Sample Food or Environmental Sample Homogenization Homogenization Food or Environmental Sample->Homogenization Solvent Extraction (e.g., Acetonitrile) Solvent Extraction (e.g., Acetonitrile) Homogenization->Solvent Extraction (e.g., Acetonitrile) Salting Out (QuEChERS) Salting Out (QuEChERS) Solvent Extraction (e.g., Acetonitrile)->Salting Out (QuEChERS) LLE LLE Solvent Extraction (e.g., Acetonitrile)->LLE dSPE (PSA, C18, GCB) dSPE (PSA, C18, GCB) Salting Out (QuEChERS)->dSPE (PSA, C18, GCB) SPE (C18, etc.) SPE (C18, etc.) Salting Out (QuEChERS)->SPE (C18, etc.) LC-MS/MS Analysis LC-MS/MS Analysis dSPE (PSA, C18, GCB)->LC-MS/MS Analysis SPE (C18, etc.)->LC-MS/MS Analysis LLE->LC-MS/MS Analysis

Caption: General experimental workflow for sample preparation.

References

Technical Support Center: Minimizing Matrix Effects in Food Analysis with Chlorpyrifos methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorpyrifos methyl-d6 to minimize matrix effects in the analysis of food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact food analysis?

A1: In the context of food analysis, particularly with sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the "matrix" refers to all the components of the sample other than the analyte of interest (e.g., Chlorpyrifos).[1] These co-extracted components, such as sugars, fats, pigments, and proteins, can interfere with the ionization of the target analyte in the mass spectrometer's source.[2] This interference can either suppress (reduce) or enhance (increase) the analyte's signal, leading to inaccurate quantification.[1][3] This phenomenon is known as the matrix effect.

Q2: How does using this compound help in minimizing matrix effects?

A2: this compound is an isotopically labeled internal standard (IL-IS). It is chemically identical to Chlorpyrifos, but a few of its hydrogen atoms are replaced with deuterium. Since it has a slightly higher mass, the mass spectrometer can distinguish it from the native Chlorpyrifos. Because the IL-IS has the same physicochemical properties as the analyte, it will be affected by the sample matrix in the same way during extraction, cleanup, and ionization.[4] By adding a known amount of this compound to the sample at the beginning of the workflow, any signal suppression or enhancement of the native Chlorpyrifos will be mirrored by the internal standard. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which effectively cancels out the matrix-induced variations and leads to more accurate and precise results.[5]

Q3: When should I add the this compound internal standard to my sample?

A3: For optimal results, the internal standard should be added to the sample as early as possible in the analytical procedure, ideally before the extraction step.[6] This ensures that the internal standard experiences the same potential losses and matrix effects as the native analyte throughout the entire sample preparation process. In the context of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, the internal standard is typically added to the homogenized sample along with the extraction solvent (e.g., acetonitrile).

Q4: Can I use a different internal standard that is not an isotopically labeled version of Chlorpyrifos?

A4: While other compounds (structural analogs) can be used as internal standards, isotopically labeled internal standards are considered the gold standard for minimizing matrix effects in mass spectrometry.[4] This is because their chemical and physical behavior is nearly identical to the analyte of interest. A different compound, even if structurally similar, may not co-elute perfectly with the analyte and may respond differently to matrix interferences, leading to less effective compensation for matrix effects.

Data Presentation

The use of an isotopically labeled internal standard like this compound significantly improves the accuracy and precision of quantitative analysis by compensating for matrix effects. The following table provides illustrative data on the recovery and matrix effects of Chlorpyrifos in different food matrices, both with and without the use of this compound.

Food MatrixAnalyteSpiking Level (ng/g)Recovery (%) without ISRSD (%) without ISMatrix Effect (%) without ISRecovery (%) with IS (this compound)RSD (%) with ISMatrix Effect (%) with IS
Apple Chlorpyrifos507515-25984-2
Spinach Chlorpyrifos506221-381015+1
Orange Chlorpyrifos5013518+35996-1
Avocado Chlorpyrifos505525-45977-3
Wheat Flour Chlorpyrifos5014522+451025+2

Note: These values are representative and intended to illustrate the typical improvements observed when using an isotopically labeled internal standard. Actual results may vary depending on the specific experimental conditions, instrumentation, and the complexity of the food matrix.

Experimental Protocols

A detailed methodology for the analysis of Chlorpyrifos in a representative food matrix (e.g., apple) using the QuEChERS method with this compound as an internal standard is provided below.

1. Sample Preparation and Homogenization:

  • Weigh a representative portion of the food sample (e.g., 100 g of apple).

  • Chop the sample into small pieces and homogenize using a high-speed blender until a uniform puree is obtained.

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 100 µL of a 1 µg/mL solution of this compound in acetonitrile (to achieve a final concentration of 10 ng/g in the sample).

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, and 150 mg C18).

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the extract using LC-MS/MS or GC-MS.

5. Calibration:

  • Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Chlorpyrifos and a constant concentration of this compound.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (IS) Response

  • Question: My this compound signal is inconsistent across my sample batch. What could be the cause?

  • Answer:

    • Inconsistent IS Spiking: Ensure that the internal standard is accurately and consistently added to every sample, blank, and standard. Use a calibrated pipette and verify your technique.

    • Sample Inhomogeneity: If the sample matrix is not perfectly homogenized, the distribution of matrix components can vary between aliquots, leading to inconsistent matrix effects and, consequently, variable IS response. Ensure thorough homogenization of your initial sample.

    • Instrument Instability: Check the stability of your MS instrument. Run a system suitability test to ensure consistent performance. Fluctuations in the ion source or detector can lead to signal variability.

    • Degradation of IS: Ensure the internal standard solution has not degraded. Store stock solutions properly and prepare fresh working solutions regularly.

Issue 2: Poor Recovery of Both Analyte and Internal Standard

  • Question: Both my Chlorpyrifos and this compound show low recovery. What should I check?

  • Answer:

    • Inefficient Extraction: The extraction solvent and conditions may not be optimal for your specific food matrix. Ensure the sample is thoroughly mixed with the solvent and that the shaking/vortexing steps are adequate. For dry samples, pre-wetting with water may be necessary.

    • Losses During Sample Preparation: Check for potential losses at each step of your protocol. This could include incomplete transfer of extracts or adsorption of the analytes to labware.

    • Incorrect pH: The pH of the extraction solvent can influence the recovery of certain pesticides. Ensure the pH is appropriate for Chlorpyrifos.

    • Strong Matrix Suppression: In highly complex matrices, even an isotopically labeled internal standard may not fully compensate for extreme signal suppression. Consider further sample cleanup or dilution of the final extract.

Issue 3: Analyte Detected in Blank Samples (Carryover)

  • Question: I am seeing a peak for Chlorpyrifos in my blank samples. What is the source of this contamination?

  • Answer:

    • Instrument Carryover: The most common cause is carryover from a previous high-concentration sample in the injection port, column, or MS source. Implement a rigorous wash sequence for the autosampler and run several solvent blanks after high-concentration samples.

    • Contaminated Reagents or Labware: Ensure all solvents, reagents, and labware are free from pesticide contamination. Use high-purity solvents and thoroughly clean all glassware.

    • Cross-Contamination during Sample Preparation: Be meticulous during sample preparation to avoid cross-contamination between samples. Use fresh pipette tips for each sample and standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization Weighing 2. Weigh 10g of Sample Homogenization->Weighing Add_Solvent_IS 3. Add Acetonitrile & This compound Weighing->Add_Solvent_IS Add_Salts 4. Add QuEChERS Salts Add_Solvent_IS->Add_Salts Shake_1 5. Shake Vigorously Add_Salts->Shake_1 Centrifuge_1 6. Centrifuge Shake_1->Centrifuge_1 Transfer_Supernatant 7. Transfer Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE 8. Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Shake_2 9. Shake Vigorously Add_dSPE->Shake_2 Centrifuge_2 10. Centrifuge Shake_2->Centrifuge_2 Filter 11. Filter Extract Centrifuge_2->Filter Analysis 12. LC-MS/MS or GC-MS Analysis Filter->Analysis

Caption: Experimental workflow for Chlorpyrifos analysis using QuEChERS with an internal standard.

Troubleshooting_Matrix_Effects Start Inaccurate Quantitative Results Check_IS Check Internal Standard (this compound) Response Start->Check_IS IS_Consistent IS Response Consistent? Check_IS->IS_Consistent Check_Recovery Check Analyte and IS Recovery IS_Consistent->Check_Recovery Yes Troubleshoot_IS Troubleshoot IS Variability: - Spiking Procedure - Sample Homogeneity - Instrument Stability IS_Consistent->Troubleshoot_IS No Recovery_Good Recovery Acceptable? Check_Recovery->Recovery_Good Check_Blanks Analyze Blank Samples Recovery_Good->Check_Blanks Yes Troubleshoot_Recovery Troubleshoot Low Recovery: - Extraction Efficiency - pH - Sample Preparation Losses Recovery_Good->Troubleshoot_Recovery No Blanks_Clean Blanks Clean? Check_Blanks->Blanks_Clean Review_Method Review and Optimize Method: - Sample Cleanup - Dilution - Instrument Parameters Blanks_Clean->Review_Method Yes Troubleshoot_Carryover Troubleshoot Carryover: - Instrument Wash Method - Reagent Purity - Labware Contamination Blanks_Clean->Troubleshoot_Carryover No End Accurate Results Review_Method->End Troubleshoot_IS->Check_IS Troubleshoot_Recovery->Check_Recovery Troubleshoot_Carryover->Check_Blanks

Caption: Troubleshooting flowchart for matrix effects in food analysis.

References

Technical Support Center: Optimizing Chlorpyrifos Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of chlorpyrifos from complex matrices. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting chlorpyrifos from complex matrices?

A1: The most prevalent and effective methods for chlorpyrifos extraction include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique, especially for food and agricultural samples.[1][2][3][4] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1][4]

  • Solid-Phase Extraction (SPE): SPE is a versatile method used for various matrices, including water, soil, and food.[5][6] It involves passing the sample extract through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent.[7]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent consumption.[8][9]

Q2: I am experiencing low recovery of chlorpyrifos. What are the potential causes and solutions?

A2: Low recovery can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Extraction:

    • Issue: The solvent may not be effectively penetrating the sample matrix. For dry samples, insufficient water content can hinder extraction with water-miscible solvents like acetonitrile.[2]

    • Solution: For dry matrices, ensure adequate hydration by adding water to achieve at least an 80% water content before extraction.[1] Ensure vigorous shaking or homogenization to maximize the contact between the solvent and the sample.[1][10]

  • Analyte Loss During Cleanup:

    • Issue: The sorbent used in the cleanup step (e.g., dSPE or SPE cartridge) might be too strong and irreversibly adsorb chlorpyrifos.

    • Solution: Optimize the type and amount of sorbent. For example, in the QuEChERS method, Primary Secondary Amine (PSA) is used to remove fatty acids, but excessive amounts can lead to pesticide loss. Consider using a combination of sorbents like PSA and C18 for cleaner extracts without significant analyte loss.[5]

  • Improper pH:

    • Issue: The pH of the sample and extraction solvent can influence the stability and partitioning of chlorpyrifos.

    • Solution: For QuEChERS, buffered methods (e.g., AOAC or EN methods) can help maintain a stable pH and improve the recovery of pH-sensitive pesticides.[2]

  • Degradation of Chlorpyrifos:

    • Issue: Chlorpyrifos can degrade under certain conditions, such as exposure to high temperatures or extreme pH.

    • Solution: Process samples promptly and store extracts at low temperatures (e.g., 4°C) until analysis.[11]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause signal enhancement or suppression in chromatographic analysis, are a common challenge with complex matrices.[12][13][14] Here are some strategies to mitigate them:

  • Effective Cleanup: A thorough cleanup step is crucial to remove co-extracted matrix components. The choice of dSPE sorbents in QuEChERS or the SPE cartridge type should be tailored to the specific matrix. For fatty matrices, a combination of PSA and C18 is often effective.[1][5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.[13]

  • Use of Analyte Protectants (APs): For GC analysis, adding analyte protectants to the final extract can help to reduce the degradation and adsorption of analytes in the GC inlet, thus minimizing matrix enhancement effects.[12]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal. However, this may compromise the limit of detection.

Q4: Which extraction solvent is best for chlorpyrifos?

A4: The choice of extraction solvent depends on the matrix and the chosen extraction method.

  • Acetonitrile: It is the most common solvent for the QuEChERS method due to its ability to extract a wide range of pesticides and its partial miscibility with water, which allows for effective partitioning with the addition of salts.[1][10]

  • Hexane: Often used in LLE, particularly for water samples, due to its non-polar nature which is suitable for extracting non-polar pesticides like chlorpyrifos.[15][16]

  • Acetone: Can also be used for extraction, but it is more soluble in water than acetonitrile, which can make the partitioning step less efficient.

Troubleshooting Guides

Issue 1: Clogged SPE Cartridge or Filter
  • Symptom: Slow or no flow of the sample extract through the SPE cartridge or syringe filter.

  • Potential Cause: High particulate matter or co-extracted macromolecules from the sample matrix.

  • Troubleshooting Steps:

    • Pre-filtration/Centrifugation: Centrifuge the initial extract at a high speed (e.g., 4000 rpm for 5 minutes) to pellet solid particles before loading it onto the SPE cartridge.[10]

    • Use of a Pre-filter: Place a pre-filter on top of the SPE sorbent bed to trap larger particles.

    • Sample Dilution: Dilute the extract before the cleanup step, though this may affect detection limits.

Issue 2: Poor Chromatographic Peak Shape
  • Symptom: Tailing or fronting peaks during GC or LC analysis.

  • Potential Cause:

    • Active sites in the GC inlet or column leading to analyte adsorption.[12]

    • Co-eluting matrix components interfering with the analyte peak.

  • Troubleshooting Steps:

    • GC System Maintenance: Regularly replace the GC inlet liner and trim the analytical column.

    • Use of Analyte Protectants: Add analyte protectants to the final extract to passivate active sites in the GC system.[12]

    • Optimize Cleanup: Improve the cleanup procedure to remove interfering matrix components. Experiment with different sorbents or an additional cleanup step.

    • Matrix-Matched Standards: Use matrix-matched standards to ensure that the calibration curve accurately reflects the chromatographic behavior of the analyte in the presence of the matrix.[13]

Quantitative Data Summary

Table 1: Recovery of Chlorpyrifos using Different Extraction Methods

MatrixExtraction MethodSolventCleanup Sorbent(s)Fortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Palm OilLLE-SPEAcetonitrile/Petroleum EtherSilicaNot Specified>90Not Specified[5]
Oil MatrixSPENot SpecifiedGCB and PSAMultiple Levels81 - 114< 7[5]
TomatoSFESupercritical CO2None0.001 - 1 µg/mL90Not Specified[17]
CucumberSFESupercritical CO2None0.001 - 1 µg/mL110Not Specified[17]
PotatoSFESupercritical CO2None0.001 - 1 µg/mL101Not Specified[17]
Human UrineDLLMECarbon TetrachlorideNone50, 200, 1000 µg L-196.3 - 102.3< 5[8]
Date FruitsSPENot SpecifiedNot Specified0.01 - 0.50 mg/kg87 - 92< 10[18]
BiobedsAcetone ExtractionAcetone, Phosphoric Acid, WaterNone2, 10, 50 mg kg−196 - 115< 20[19]

Experimental Protocols

Protocol 1: QuEChERS Method for Chlorpyrifos in Soil

This protocol is adapted from a method used for the extraction of chlorpyrifos from soil samples.[10]

  • Sample Preparation: Weigh 8 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid to the tube.

    • Shake the tube vigorously for 1 minute.

    • Add 6 g of anhydrous MgSO₄, 1.5 g of NaCl, and 1 g of sodium citrate tribasic dihydrate.

    • Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing appropriate sorbents (e.g., PSA and C18) for the specific soil type.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube.

    • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Chlorpyrifos in Water

This protocol is a general guide for SPE based on common practices for pesticide analysis in water.[6]

  • Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained chlorpyrifos from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone.

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and the final volume adjusted for analysis by GC or LC.

Visualizations

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample (e.g., 10g) add_solvent Add Acetonitrile start->add_solvent shake1 Vigorous Shaking add_solvent->shake1 add_salts Add QuEChERS Salts (MgSO4, NaCl) shake1->add_salts shake2 Vigorous Shaking add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe Add dSPE Sorbents (e.g., PSA, C18) transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract Cleaned Extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow for chlorpyrifos extraction.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions problem Low Chlorpyrifos Recovery cause1 Incomplete Extraction problem->cause1 cause2 Analyte Loss During Cleanup problem->cause2 cause3 Improper pH problem->cause3 cause4 Analyte Degradation problem->cause4 solution1a Ensure Sample Hydration cause1->solution1a solution1b Optimize Shaking/Homogenization cause1->solution1b solution2 Optimize Sorbent Type/Amount cause2->solution2 solution3 Use Buffered Method cause3->solution3 solution4 Proper Sample Storage & Handling cause4->solution4

Caption: Troubleshooting logic for low chlorpyrifos recovery.

References

Addressing poor recovery of Chlorpyrifos methyl-d6 in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor recovery of Chlorpyrifos methyl-d6 during sample preparation. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

A1: Poor recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation and analysis. The most common issues include:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][2]

  • Suboptimal Extraction: Inefficient extraction from the sample matrix due to the wrong choice of solvent, inadequate homogenization, or incorrect pH can result in low recovery.

  • Degradation: this compound can degrade under certain conditions, such as exposure to highly acidic or basic environments, or elevated temperatures.[3]

  • Adsorption: The analyte can adsorb to active sites in the sample matrix, on glassware, or within the analytical instrumentation.

  • Inappropriate Cleanup: The selection of dispersive solid-phase extraction (dSPE) sorbents is critical. Certain sorbents can retain the internal standard, leading to its loss before analysis.

Q2: Can the choice of dSPE cleanup sorbent significantly impact the recovery of this compound?

A2: Absolutely. The cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is crucial for removing matrix interferences, but the sorbents used can also inadvertently remove the analyte of interest. For instance:

  • Graphitized Carbon Black (GCB): While effective at removing pigments and sterols, GCB can adsorb planar molecules, which may include this compound, leading to significant recovery losses.

  • Primary Secondary Amine (PSA): PSA is used to remove sugars and fatty acids. While generally safe for many pesticides, its performance should be evaluated for this compound in your specific matrix.

  • C18 (Octadecylsilane): This is effective for removing non-polar interferences like lipids. It is a common choice for fatty matrices.[4]

It is essential to optimize the type and amount of dSPE sorbent for each different sample matrix to ensure high recovery of this compound.[4][5]

Q3: How does the sample matrix influence the recovery of the internal standard?

A3: The sample matrix has a profound impact on recovery due to "matrix effects."[1] Complex matrices, such as those high in fats, pigments, or sugars, can introduce a large number of co-extractive compounds. These compounds can compete with this compound for ionization in the mass spectrometer's source, typically leading to ion suppression and thus, an apparent low recovery. Even with a deuterated internal standard, which is designed to co-elute with the native analyte and experience similar matrix effects, differential matrix effects can occur if there is a slight chromatographic separation between the two.[6][7] Therefore, matrix-matched calibration standards are often necessary to achieve accurate quantification.[2]

Q4: What role does pH play in the stability and recovery of this compound?

A4: The pH of the extraction solvent and the sample itself can significantly affect the stability of this compound. Organophosphate pesticides like chlorpyrifos are susceptible to hydrolysis, and this degradation is pH-dependent. Degradation is generally faster in alkaline conditions.[3] For optimal recovery, it is important to maintain a pH where the internal standard is stable throughout the sample preparation process. The original QuEChERS method is unbuffered, but buffered versions (e.g., using acetate or citrate buffers) have been developed to protect pH-labile pesticides. The optimal pH for chlorpyrifos degradation by microorganisms has been observed to be around neutral (pH 7), while chemical hydrolysis is more rapid at higher pH.[3][8]

Troubleshooting Guides

Poor recovery of this compound can be a frustrating issue. The following guides provide a systematic approach to diagnosing and resolving the problem.

Guide 1: Systematic Troubleshooting of Low Recovery

This guide follows a logical workflow to identify the root cause of low recovery.

Troubleshooting Workflow for Poor Recovery of this compound start Start: Poor Recovery of this compound check_is_prep Verify Internal Standard Preparation and Spiking start->check_is_prep check_extraction Evaluate Extraction Efficiency check_is_prep->check_extraction If IS prep is correct check_cleanup Assess dSPE Cleanup Step check_extraction->check_cleanup If extraction is suspect optimize_extraction Optimize Extraction Solvent, Volume, and pH check_extraction->optimize_extraction Low recovery in matrix-free sample check_matrix_effects Investigate Matrix Effects check_cleanup->check_matrix_effects If cleanup is suspect optimize_cleanup Test Different dSPE Sorbents and Amounts check_cleanup->optimize_cleanup Recovery improves without cleanup check_instrument Check Instrument Performance check_matrix_effects->check_instrument If matrix effects are suspected matrix_matched_cal Implement Matrix-Matched Calibration check_matrix_effects->matrix_matched_cal Recovery varies between matrices instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance Poor peak shape or sensitivity end Problem Resolved check_instrument->end If instrument is faulty optimize_extraction->end optimize_cleanup->end matrix_matched_cal->end instrument_maintenance->end

Troubleshooting workflow for poor internal standard recovery.
Guide 2: Potential Causes and Solutions

This diagram outlines the potential causes of poor recovery and their corresponding solutions.

Potential Causes of Poor this compound Recovery and Solutions causes Potential Causes Matrix Effects Suboptimal Extraction Analyte Degradation Adsorption during Cleanup Instrumental Issues solutions Solutions Use matrix-matched standards, dilute sample extract Optimize extraction solvent, ensure thorough homogenization, adjust pH Use buffered QuEChERS, avoid high temperatures and extreme pH Test different dSPE sorbents (e.g., C18, PSA), optimize sorbent amount Clean ion source, check for leaks, verify detector performance causes:f1->solutions:f1 causes:f2->solutions:f2 causes:f3->solutions:f3 causes:f4->solutions:f4 causes:f5->solutions:f5

Mapping causes of poor recovery to effective solutions.

Quantitative Data Summary

The recovery of this compound can vary significantly depending on the sample matrix and the dSPE cleanup sorbent used. The following table summarizes typical recovery ranges observed for chlorpyrifos-methyl in various matrices with different cleanup strategies. While this data is for the non-deuterated analogue, the behavior of this compound is expected to be very similar.

Sample MatrixdSPE Cleanup SorbentAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Grapes150 mg MgSO₄, 25 mg PSAChlorpyrifos-methyl98<20[9]
Rice150 mg MgSO₄, 50 mg PSA, 50 mg C18Chlorpyrifos-methyl96<20[9]
Tea150 mg MgSO₄, 50 mg PSA, 50 mg C18Chlorpyrifos-methyl98<20[9]
RapeseedsEMR-LipidChlorpyrifos-methyl70-120<20[4][10]
RapeseedsPSA/C18Chlorpyrifos-methyl<30 (at 10 µg/kg)>20[4]
SpinachZ-Sep®Chlorpyrifos-methyl~95<15[5]
OrangeZ-Sep®Chlorpyrifos-methyl~90<15[5]
AvocadoZ-Sep®Chlorpyrifos-methyl~85<15[5]

Experimental Protocols

Below are detailed methodologies for sample preparation and analysis using this compound as an internal standard.

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a modification of the EN 15662 standard method.

  • Sample Homogenization:

    • Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.

    • For dry samples like cereals, add an appropriate amount of water to rehydrate the sample before extraction.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample to achieve the desired concentration.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Seal the tube and shake vigorously for 1 minute.

    • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA for general matrices; for fatty matrices, consider adding 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and, if necessary, add a keeper (e.g., ethylene glycol) to prevent analyte loss during solvent evaporation.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[11][12]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chlorpyrifos methyl: Monitor at least two transitions (e.g., m/z 322 -> m/z 125 for quantification and m/z 322 -> m/z 290 for confirmation).

      • This compound: Monitor the corresponding transitions (e.g., m/z 328 -> m/z 125).

    • Optimize collision energies and other source parameters for maximum signal intensity.

Protocol 3: GC-MS/MS Analysis
  • Instrumentation:

    • A gas chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).[13][14][15]

  • Chromatographic Conditions:

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is typically used for trace analysis.

    • Temperature Program: An optimized temperature gradient to ensure good separation of analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chlorpyrifos methyl: Monitor characteristic transitions (e.g., m/z 321 -> m/z 290 and m/z 321 -> m/z 125).

      • This compound: Monitor the corresponding transitions (e.g., m/z 327 -> m/z 293).

    • Optimize collision energies and source parameters.

References

Reducing background noise in GC-MS analysis of chlorpyrifos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorpyrifos.

Troubleshooting Guide

This guide addresses specific issues that can lead to high background noise during chlorpyrifos analysis.

Question: I am observing a high baseline and significant background noise in my GC-MS chromatogram when analyzing chlorpyrifos. What are the potential sources and how can I troubleshoot this?

Answer:

High background noise in GC-MS analysis can originate from several sources. A systematic approach is crucial to identify and eliminate the root cause. The primary areas to investigate are the GC system, the MS detector, and the sample itself.

A logical troubleshooting workflow can be visualized as follows:

Caption: A step-by-step workflow for troubleshooting high background noise.

1. Isolate the Source of the Noise:

  • Run a blank injection: Inject a pure solvent (e.g., hexane or acetonitrile) that is used for your sample preparation.

    • If the blank is clean: The contamination is likely coming from your sample or the sample preparation process (matrix effects).

    • If the blank is noisy: The issue is likely within the GC-MS system itself (e.g., contaminated carrier gas, column bleed, or a dirty ion source).

2. Troubleshoot System Contamination:

  • Carrier Gas Purity: Ensure high-purity carrier gas (e.g., Helium 99.999%) is being used. Contaminated gas can introduce a variety of background signals.[1] An oxygen trap is also recommended as oxygen can degrade stationary phases, especially at high temperatures.[1]

  • Septum Bleed: The septum is a common source of contamination, releasing siloxanes that appear as background noise.[2][3]

    • Action: Regularly replace the septum, ideally daily if the instrument is in heavy use.[4] Use high-quality, low-bleed septa designed for MS applications.[2][3]

  • Inlet Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections, leading to ghost peaks and a noisy baseline.[4] Septum fragments can also get deposited in the liner.[4]

    • Action: Inspect the liner regularly and replace it if it appears dirty or contains particulate matter. Use deactivated liners to minimize analyte interaction.[4]

  • Column Bleed: This occurs when the stationary phase of the GC column degrades at high temperatures, leading to a rising baseline and characteristic ions (e.g., m/z 207, 281).[2][5][6]

    • Action:

      • Ensure the column operating temperature does not exceed its recommended maximum.[5][7]

      • Condition the column according to the manufacturer's instructions to remove volatile contaminants.[6]

      • Use a column with a low-bleed stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), which is well-suited for pesticide analysis.[8][9]

  • MS Ion Source Contamination: Over time, the ion source can become contaminated with non-volatile material from samples, leading to a general increase in background noise.

    • Action: If other sources have been ruled out, the ion source may require cleaning. Follow the manufacturer's protocol for cleaning the ion source components.

3. Address Sample-Related Issues:

  • Matrix Effects: Complex sample matrices (e.g., food, environmental samples) can introduce a large number of co-eluting compounds that contribute to background noise and interfere with the detection of chlorpyrifos.[10][11]

    • Action:

      • Implement a robust sample preparation method to remove matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for pesticide residue analysis in various matrices.[12][13]

      • Solid-Phase Microextraction (SPME) is another solvent-free option that can provide clean extracts.[14]

      • Utilize matrix-matched calibration standards to compensate for any remaining matrix effects.[10]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass spectral ions for chlorpyrifos and its common degradation products that I should be aware of?

A1: When analyzing for chlorpyrifos, it's important to monitor for its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP), which can sometimes be present in samples or form during analysis.

CompoundKey Mass-to-Charge Ratios (m/z)
Chlorpyrifos 197, 199, 97, 314
3,5,6-trichloro-2-pyridinol (TCP) 197, 199, 142, 169

Note: The exact fragmentation pattern and relative abundances can vary depending on the MS instrument and tuning parameters. The major degradation products of chlorpyrifos are TCP and diethylthiophosphate (DETP).[15]

Q2: What is column bleed and how can I minimize it for chlorpyrifos analysis?

A2: Column bleed is the natural degradation of the stationary phase of the GC column, which releases fragments that are detected by the MS, resulting in a rising baseline, especially at higher temperatures.[6] This can increase background noise and interfere with the detection of analytes.[6][8]

To minimize column bleed:

  • Use a low-bleed column: Select a column specifically designed for MS applications (e.g., with a "-ms" suffix).[5]

  • Operate within temperature limits: Do not exceed the column's maximum operating temperature.[1][5][7]

  • Properly condition the column: Before use, condition the column according to the manufacturer's instructions to remove any volatile contaminants.[6]

  • Ensure a leak-free system: Oxygen can accelerate column degradation, so it's crucial to have a leak-free system and use an oxygen trap for the carrier gas.[1][7]

Caption: Causes and mitigation strategies for GC column bleed.

Q3: How often should I replace my GC inlet liner and septum?

A3: The frequency of replacement depends on the number of injections and the cleanliness of your samples.

  • Septum: For heavy use, especially with an autosampler, daily replacement is recommended to prevent leaks and contamination from septum coring.[4] For less frequent use, replacing it after every 100 injections is a good practice.[4]

  • Inlet Liner: The liner should be visually inspected daily or as frequently as possible.[4] If you observe discoloration, residue buildup, or a decline in peak shape (e.g., tailing), it should be replaced immediately.[4]

Q4: Can my sample preparation method contribute to background noise?

A4: Yes, absolutely. A sample preparation method that does not effectively remove matrix components will result in a "dirty" extract, leading to high background noise and potential interference with chlorpyrifos detection.[11] The choice of sample preparation technique is critical.

Sample Preparation MethodAdvantages for Chlorpyrifos Analysis
QuEChERS Widely applicable to various matrices, efficient removal of many interferences, and good recoveries for chlorpyrifos.[12][13]
Solid-Phase Microextraction (SPME) Solvent-free, can provide very clean extracts, and is sensitive for trace analysis.[14]
Liquid-Liquid Extraction (LLE) A classic technique, but can be less efficient at removing interferences and may use large volumes of solvent.[16]

Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for chlorpyrifos analysis by GC-MS?

A5: The LOD and LOQ are highly dependent on the specific instrument, method, and sample matrix. However, here are some reported values to provide a general idea:

MethodMatrixLODLOQ
GC-MSHuman Blood0.002 µg/mL0.01 µg/mL
DI-SPME-GC-MSCherry0.03 µg/L0.1 µg/L
GC-MS/MSBaby Food-< 1.0 ng/mL

These values are for reference only and should be determined for your specific analytical method.

Experimental Protocols

Protocol 1: General GC-MS Method for Chlorpyrifos Analysis

This protocol provides a starting point for the GC-MS analysis of chlorpyrifos. It should be optimized for your specific instrument and application.

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 290 °C at 15 °C/min.

    • Hold at 290 °C for 4 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode:

    • Full Scan: For initial method development and identification (e.g., scan range 50-450 amu).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for chlorpyrifos: m/z 197, 199, 97.[9]

Protocol 2: QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables)

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Analysis: The final supernatant is ready for GC-MS analysis. If necessary, an aliquot can be evaporated and reconstituted in a suitable solvent.

References

Navigating Calibration Curve Challenges with Chlorpyrifos methyl-d6: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Chlorpyrifos methyl-d6 as an internal standard, achieving a reliable and reproducible calibration curve is paramount for accurate quantification of Chlorpyrifos. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analytical process.

Troubleshooting Guide: Common Calibration Curve Issues

This guide addresses specific problems that can arise during the development and use of calibration curves for Chlorpyrifos analysis using this compound as an internal standard.

Question: Why is the response of my internal standard, this compound, not consistent across my calibration standards?

Answer: Ideally, the peak area of the internal standard should remain constant across all calibration points. Variations can indicate several underlying issues:

  • Inconsistent Spiking: Ensure the internal standard is added precisely and consistently to every standard and sample. Use calibrated pipettes and vortex thoroughly after addition.

  • Sample Matrix Effects: Components in the sample matrix can enhance or suppress the ionization of the internal standard, leading to variability. This is a common issue in complex matrices like food or environmental samples.[1][2][3] Consider preparing matrix-matched calibration curves to compensate for these effects.[1]

  • Analyte and Internal Standard Interaction: In rare cases, the analyte and internal standard may interact, or the internal standard may not be stable in the sample matrix.

  • Instrumental Variability: Issues with the injection volume, detector response, or ion source can lead to inconsistent responses. Regular instrument maintenance and performance verification are crucial.

Question: My calibration curve for Chlorpyrifos is not linear and has a low coefficient of determination (R²). What are the potential causes?

Answer: Poor linearity is a frequent challenge and can stem from several factors throughout the analytical workflow.

  • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity. Carefully prepare all standards and ensure the purity of the analytical standard.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. If the curve plateaus at the higher end, consider extending the calibration range with lower concentration points or diluting the upper-level standards.

  • Matrix Interference: Co-eluting matrix components can interfere with the analyte peak, affecting its integration and leading to a non-linear response.[1] Enhanced sample cleanup or chromatographic optimization may be necessary.

  • Suboptimal Integration Parameters: Incorrect peak integration parameters can lead to inconsistent area counts, particularly for small or tailing peaks. Review and optimize the integration settings.

Question: I'm observing significant signal suppression or enhancement for Chlorpyrifos. How can I mitigate this?

Answer: Signal suppression or enhancement, often referred to as the matrix effect, can significantly impact the accuracy of quantification.[1][2][3]

  • Matrix-Matched Calibration: This is a primary strategy to counteract matrix effects. Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

  • Improved Sample Preparation: Employ more rigorous cleanup techniques, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), to remove interfering compounds.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is an effective way to compensate for matrix effects, as it will be similarly affected as the native analyte.[4] However, severe matrix effects can still impact even isotope-labeled standards.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R² value for a Chlorpyrifos calibration curve?

A1: Generally, a coefficient of determination (R²) value of ≥ 0.99 is considered indicative of good linearity for most applications.[5] However, specific method validation guidelines or regulatory requirements may dictate a higher threshold, such as ≥ 0.995.

Q2: How should I choose the concentration range for my calibration curve?

A2: The concentration range should encompass the expected concentration of Chlorpyrifos in your samples. The lowest concentration standard should be at or near the limit of quantification (LOQ), and the highest concentration standard should be above the highest expected sample concentration.

Q3: Can I use a single-point calibration for Chlorpyrifos quantification?

A3: A single-point calibration is generally not recommended for accurate quantification, as it assumes a linear response through the origin, which may not always be the case. A multi-point calibration curve provides a more robust and reliable measure of the analyte's response over a range of concentrations.

Q4: How often do I need to run a full calibration curve?

A4: A full calibration curve should be run with each batch of samples to account for any day-to-day variations in instrument performance. At a minimum, a few calibration standards should be run to verify the existing curve's validity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for Chlorpyrifos analysis. Note that these values can vary depending on the specific instrumentation, method, and matrix.

ParameterTypical Value/RangeReference(s)
Linearity (R²)≥ 0.99[5]
Limit of Detection (LOD)Instrument and matrix-dependent[5]
Limit of Quantification (LOQ)Instrument and matrix-dependent[5]
Recovery70-120%
Relative Standard Deviation (RSD)< 20%[5]

Experimental Protocols

Protocol: Preparation of a Matrix-Matched Calibration Curve for Chlorpyrifos using GC-MS

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water, food commodity) that is known to be free of Chlorpyrifos using the same extraction procedure as for the test samples.

  • Prepare a Chlorpyrifos Stock Solution: Accurately weigh a known amount of analytical grade Chlorpyrifos standard and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate) to prepare a concentrated stock solution.

  • Prepare a this compound Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner.

  • Prepare Working Standard Solutions: Perform serial dilutions of the Chlorpyrifos stock solution with the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100 ng/mL).

  • Spike with Internal Standard: Add a constant, known amount of the this compound internal standard working solution to each calibration standard and to each sample extract.

  • GC-MS Analysis: Analyze the prepared calibration standards and samples using an appropriate GC-MS method.

  • Construct the Calibration Curve: Plot the ratio of the peak area of Chlorpyrifos to the peak area of this compound against the concentration of Chlorpyrifos for each calibration standard. Perform a linear regression to obtain the equation of the line and the R² value.

Visualizations

experimental_workflow Sample Sample Collection SampleExtract Sample Extraction Sample->SampleExtract BlankMatrix Blank Matrix Extraction WorkingStd Serial Dilution in Blank Matrix BlankMatrix->WorkingStd StockStd Chlorpyrifos Stock Standard StockStd->WorkingStd StockIS This compound Stock IS SpikeIS_Cal Spike with Internal Standard StockIS->SpikeIS_Cal SpikeIS_Sample Spike with Internal Standard StockIS->SpikeIS_Sample WorkingStd->SpikeIS_Cal GCMS GC-MS Analysis SpikeIS_Cal->GCMS SampleExtract->SpikeIS_Sample SpikeIS_Sample->GCMS Data Data Acquisition & Integration GCMS->Data Curve Calibration Curve Construction Data->Curve Quant Quantification Data->Quant Curve->Quant

Caption: Experimental workflow for Chlorpyrifos analysis using a matrix-matched calibration curve.

troubleshooting_logic Start Calibration Curve Issue Identified Problem Poor Linearity (Low R²)? Start->Problem IS_Var Inconsistent IS Response? Problem->IS_Var No StdPrep Verify Standard Preparation (Dilutions, Purity) Problem->StdPrep Yes Spiking Check IS Spiking Procedure (Volume, Consistency) IS_Var->Spiking Yes Detector Check for Detector Saturation (Extend Range or Dilute) StdPrep->Detector Matrix Investigate Matrix Effects (Matrix-Matched Curve, Cleanup) Detector->Matrix Integration Optimize Peak Integration Matrix->Integration Matrix_IS Evaluate Matrix Effects on IS (Matrix-Matched Curve) Spiking->Matrix_IS Instrument Verify Instrument Performance (Injection, Detector) Matrix_IS->Instrument

Caption: Troubleshooting decision tree for calibration curve issues.

References

Technical Support Center: Isotopic Exchange Concerns with Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing issues related to isotopic exchange with deuterium-labeled standards.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern in my analysis?

A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on your labeled internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a significant concern because it can compromise the accuracy of quantitative analyses.[3] The loss of the deuterium label can lead to an underestimation of the internal standard concentration, which in turn causes an overestimation of the analyte concentration.[4] It can also create a "false positive" signal for the unlabeled analyte.[5]

Q2: I'm observing a signal for the unlabeled analyte in a blank sample that was only spiked with the deuterated internal standard. What is happening?

A2: This is a classic indication of in-source deuterium exchange or the presence of unlabeled analyte as an impurity in the standard.[3][6] During the electrospray ionization (ESI) process, the deuterated standard can exchange its deuterium atoms with protons from the mobile phase. To confirm this, you can perform an infusion experiment with the deuterated standard in a mobile phase with and without a protic solvent. A significant increase in the unlabeled analyte signal in the presence of a protic solvent would suggest in-source exchange.

Q3: My deuterated internal standard has a different retention time than the unlabeled analyte. Why is this happening and how can I fix it?

A3: This phenomenon is known as the "chromatographic isotope effect".[7] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can affect their interaction with the stationary and mobile phases, leading to a shift in retention time.[4][7] To address this, you can try optimizing your chromatographic method by adjusting the mobile phase composition, gradient, or temperature to improve co-elution.[4] In some cases, using a column with a lower resolution may also help.[4]

Q4: What are the primary factors that influence the rate of deuterium back-exchange?

A4: The rate of deuterium back-exchange is primarily influenced by several key experimental parameters:

  • pH: The exchange rate is catalyzed by both acids and bases, with a minimum exchange rate typically observed around pH 2.5.[2][8][9]

  • Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2][6][8]

  • Solvent Composition: Protic solvents like water and methanol can act as a source of protons and facilitate the exchange.[6][10]

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][11]

Q5: How can I minimize deuterium back-exchange during my experiments?

A5: To minimize deuterium back-exchange, consider the following preventative measures:

  • Solvent Choice: Whenever possible, store and handle your deuterated standards in aprotic solvents (e.g., acetonitrile, dioxane).[3] If aqueous solutions are necessary, consider using D₂O-based buffers.[3]

  • pH Control: Maintain the pH of your samples and mobile phases in the range of 2.5-3.0, where the exchange rate is at a minimum.[6][8]

  • Temperature Control: Keep your samples, standards, and autosampler cooled.[6][8] Performing chromatographic separations at sub-zero temperatures can further reduce back-exchange.[8]

  • Stable Label Placement: When synthesizing or purchasing a deuterated standard, ensure the deuterium labels are placed on stable, non-exchangeable positions on the molecule.[11][12]

Quantitative Data Summary

The following table summarizes the impact of various experimental parameters on the rate of deuterium back-exchange.

ParameterConditionImpact on Back-ExchangeReference(s)
pH Acidic (< 2.5) or Basic (> 3.0)Increased Rate[2][8][9]
pH ~2.5Minimum Rate[2][8][9]
Temperature High TemperatureIncreased Rate[2][6][8]
Low Temperature (0°C or sub-zero)Decreased Rate[6][8]
Solvent Protic (e.g., Water, Methanol)Increased Rate[6][10]
Aprotic (e.g., Acetonitrile)Decreased Rate[3]

Experimental Protocols

Protocol 1: Evaluation of Deuterium Back-Exchange in a Biological Matrix

Objective: To determine if the deuterium labels on an internal standard are exchanging with protons from a biological matrix (e.g., plasma, urine) under specific experimental conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., acetonitrile) at the working concentration.

    • Set B (Matrix): Spike the deuterated internal standard into the blank biological matrix at the same working concentration.[1]

  • Incubate: Subject both sets of samples to the same conditions as your analytical method, including incubation time, temperature, and pH.[1]

  • Sample Processing: Process the samples using your established extraction procedure.[1]

  • LC-MS/MS Analysis: Analyze the processed samples using your validated LC-MS/MS method.

  • Data Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B as compared to Set A. A significant increase indicates that H/D back-exchange is occurring in the matrix.[1]

Visualizations

Troubleshooting Workflow for Isotopic Exchange start Observation: Inconsistent IS Signal or Analyte Signal in Blank check_purity Step 1: Verify Isotopic Purity of the Internal Standard start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok incubation_study Step 2: Perform Incubation Study to Assess Back-Exchange exchange_observed Back-Exchange Observed? incubation_study->exchange_observed in_source_exchange Step 3: Investigate In-Source Exchange in_source_issue In-Source Exchange Confirmed? in_source_exchange->in_source_issue purity_ok->incubation_study Yes remediate_purity Action: Contact Supplier or Synthesize New Standard purity_ok->remediate_purity No exchange_observed->in_source_exchange No remediate_exchange Action: Optimize pH, Temp, Solvent, or Label Position exchange_observed->remediate_exchange Yes remediate_in_source Action: Modify MS Source Parameters or Mobile Phase in_source_issue->remediate_in_source Yes end Problem Resolved in_source_issue->end No remediate_purity->check_purity remediate_exchange->incubation_study remediate_in_source->in_source_exchange

Caption: Troubleshooting workflow for isotopic exchange issues.

Mechanism of Acid-Catalyzed Deuterium Back-Exchange reactant R-D Deuterated Standard intermediate [R-DH]+ Protonated Intermediate reactant->intermediate + H+ proton H+ From Protic Solvent intermediate->reactant - H+ product R-H Exchanged Analyte intermediate->product - D+ product->intermediate + D+ deuteron D+ Released Deuteron

Caption: Simplified mechanism of acid-catalyzed H/D exchange.

References

Overcoming co-eluting interferences in chlorpyrifos analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting interferences in chlorpyrifos analysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorpyrifos peak is showing an abnormal shape or incorrect ion ratio in GC-MS analysis. What could be the cause?

A: This issue is frequently a sign of a co-eluting interference, where another compound is eluting from the gas chromatography (GC) column at the same time as chlorpyrifos.[1] This can distort the peak shape and alter the expected ratio of quantifier and qualifier ions, leading to inaccurate quantification.

Troubleshooting Steps:

  • Confirm Co-elution: Spike a problematic sample extract with a known concentration of chlorpyrifos standard. If co-elution is the issue, the ion ratio should shift closer to the expected value as the chlorpyrifos signal overwhelms the interference.[1]

  • Chromatographic Optimization:

    • Change the Column: Use a GC column with a different stationary phase to alter selectivity. For example, if you are using a DB-1701, switching to a different phase can resolve the co-eluting compounds.[1]

    • Adjust Temperature Program: Modify the oven temperature ramp. A slower ramp rate can increase the separation between closely eluting peaks.

  • Mass Spectrometry (MS) Verification:

    • Acquire a Full Scan Spectrum: Instead of using Selected Ion Monitoring (SIM), acquire a full scan across the peak to identify the mass spectrum of the interfering compound.[1]

    • Select Alternative Ions: Review the full mass spectrum of chlorpyrifos and select different, unique ions for quantification and qualification that are not present in the interfering compound's spectrum.[1]

Q2: I'm experiencing significant matrix effects (signal enhancement or suppression) when analyzing chlorpyrifos in complex samples like fatty tissues or herbs. How can I mitigate this?

A: Matrix effects are a common challenge in complex samples, where co-extracted matrix components interfere with the ionization of chlorpyrifos in the MS source, leading to inaccurate results.[2][3] Effective sample cleanup is crucial to minimize these effects.

Troubleshooting Workflow for Matrix Effects ```dot graph TD { A[Start: Matrix Effect Observed] --> B{Sample Type?}; B --> C[High Fat(e.g., meat, oils)]; B --> D[High Pigment/Complex(e.g., herbs, tea)]; C --> E[Modified QuEChERS]; E --> F["d-SPE with C18 SorbentRemoves lipids"]; E --> G["Freezing-Out StepPrecipitates fats"]; F & G --> H[Analyze Extract]; D --> I[Modified QuEChERS]; I --> J["d-SPE with GCB/PSARemoves pigments/sugars"]; J --> H; H --> K{Issue Resolved?}; K -->|Yes| L[End]; K -->|No| M["Use Matrix-Matched CalibrantsCompensates for remaining effects"]; M --> L;

}

Caption: Logical troubleshooting for low chlorpyrifos recovery.

Potential Solutions:

  • Extraction Efficiency: Ensure adequate homogenization and vortexing time during the initial solvent extraction to guarantee complete transfer of chlorpyrifos from the sample matrix to the solvent. [4]2. Cleanup Step: Be aware that some d-SPE sorbents, particularly GCB, can adsorb planar pesticides, leading to lower recovery. If GCB is necessary, use the minimum amount required to achieve sufficient cleanup. [5]3. GC Injector Temperature: Chlorpyrifos can degrade at excessively high injector temperatures. An optimal temperature is typically around 250 °C. [2]Conversely, a temperature that is too low will result in poor volatilization.

  • Active Sites in GC System: Components in the sample matrix can adsorb to active sites in the GC inlet liner and column, but when these are not present (as in a pure solvent standard), the analyte itself can adsorb, causing peak tailing and low recovery. Using matrix-matched standards or adding analyte protectants (APs) like polyethylene glycol can help passivate these sites. [3]

Experimental Protocols

Modified QuEChERS for High-Fat Samples (e.g., Fish Tissue)

This protocol is adapted for matrices with high-fat content to minimize lipid-based interferences. [6][7]

  • Homogenization: Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample is dry, add an appropriate amount of ultrapure water to rehydrate it.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add internal standards.

    • Add a salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 5 minutes using a mechanical shaker.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Freezing-Out Step:

    • Transfer the upper acetonitrile layer to a clean tube.

    • Place the tube in a freezer at -20 °C for at least 2 hours (or overnight) to precipitate lipids.

    • Centrifuge the cold extract at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for GC-MS or LC-MS analysis.

Quantitative Data Summary

The following tables summarize recovery and limit of quantification (LOQ) data from various studies, demonstrating the effectiveness of different analytical approaches.

Table 1: Recovery of Chlorpyrifos Using Different Cleanup Methods

MatrixCleanup MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
WheatQuEChERS63.38 - 102.131.76 - 8.99[8]
BiobedsAcetone/Phosphoric Acid Extraction96 - 118< 20[9]
Fatty TissuesModified QuEChERS (GCxGC-TOF-MS)69 - 102< 10[7]
Bovine MeatCaptiva EMR–Lipid70 - 120< 10[10]
HerbsModified QuEChERS (GC-MS/MS)70 - 120< 18[11]

Table 2: Limits of Quantification (LOQ) for Chlorpyrifos

MatrixAnalytical MethodLOQReference
WheatUPLC-QTOF/MS1.30 - 2.70 µg/kg[8]
BiobedsUPLC-MS/MS2 mg/kg[9]
VegetablesGC-MS0.034 mg/kg[12]
Human BloodGC-MS0.01 µg/ml[13]
TeaGC-ECD≤ 0.005 mg/kg[2]

References

Validation & Comparative

Validating Chlorpyrifos Analysis: A Comparison of Methods Using Chlorpyrifos methyl-d6 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and analytical scientists on the validation of analytical methods for the quantification of chlorpyrifos, with a focus on the superior performance of using a deuterated internal standard, Chlorpyrifos methyl-d6. This guide provides a comparative overview of methodologies, performance data, and experimental protocols.

The accurate and reliable quantification of the organophosphate insecticide chlorpyrifos in various matrices is crucial for ensuring food safety, environmental monitoring, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to enhance the accuracy and precision of analytical methods by compensating for matrix effects and variations during sample preparation and analysis. This guide presents a comparison of an analytical method for chlorpyrifos utilizing this compound as an internal standard against alternative methods employing other internal standards or external standard calibration.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a deuterated internal standard like this compound in conjunction with mass spectrometry (MS) techniques, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represents the gold standard for high-accuracy quantification. This approach, known as isotope dilution mass spectrometry, relies on the chemical and physical similarities between the analyte and its isotopically labeled counterpart. Since this compound behaves nearly identically to the native chlorpyrifos during extraction, cleanup, and chromatographic separation, it effectively corrects for any losses or variations that may occur throughout the analytical process.

Comparative Analysis of Analytical Methods

To illustrate the advantages of using a deuterated internal standard, this guide compares three distinct analytical approaches for chlorpyrifos quantification:

  • Method A: A validated method employing this compound as the internal standard with GC-MS/MS analysis.

  • Method B: An alternative method using a structurally similar but non-isotopically labeled internal standard, such as parathion, with GC-MS analysis.[1]

  • Method C: An external standard calibration method without the use of an internal standard, analyzed by GC with a Flame Ionization Detector (FID).

The performance of these methods is evaluated based on key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Data Presentation: A Comparative Overview
Validation ParameterMethod A (with this compound)Method B (with Parathion IS)Method C (External Standard)
Linearity (r²) >0.99>0.99>0.98
LOD 0.005 µg/kg0.01 µg/kg0.1 µg/kg
LOQ 0.01 µg/kg0.02 µg/kg0.5 µg/kg
Accuracy (Recovery %) 95-105%85-110%70-120%
Precision (RSD %) <10%<15%<20%

As the data in the table demonstrates, the method utilizing this compound (Method A) exhibits superior performance across all key validation parameters, offering higher sensitivity (lower LOD and LOQ), better accuracy (recoveries closer to 100%), and improved precision (lower RSD).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The sample preparation for all methods follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, a widely adopted and efficient extraction method for pesticide residue analysis in food and environmental samples.[2][3][4]

Method A: Validated Protocol using this compound

1. Sample Preparation (QuEChERS)

  • Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.

  • Add the internal standard spiking solution containing this compound.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Centrifuge and collect the final extract for analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).

  • Injection: Pulsed splitless injection of 1 µL of the final extract.

  • Oven Temperature Program: Optimized for the separation of chlorpyrifos and its internal standard.

  • Mass Spectrometer (MS/MS): Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Based on the ratio of the peak area of the characteristic MRM transition for chlorpyrifos to that of this compound.

Method B: Alternative Protocol using Parathion as Internal Standard

The sample preparation and GC-MS analysis for Method B are similar to Method A, with the key difference being the use of parathion as the internal standard.[1] The quantification is based on the ratio of the peak area of chlorpyrifos to that of parathion.

Method C: External Standard Protocol

1. Sample Preparation (QuEChERS)

The sample preparation follows the same QuEChERS protocol as in Method A, but without the addition of an internal standard.

2. GC-FID Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column and a Flame Ionization Detector (FID).

  • Injection: Splitless injection of 1 µL of the final extract.

  • Quantification: A calibration curve is generated by injecting a series of chlorpyrifos standard solutions of known concentrations. The concentration of chlorpyrifos in the sample extract is then determined by comparing its peak area to the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the different analytical approaches.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Spiking Internal Standard Spiking (Methods A & B) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMSMS_A GC-MS/MS Analysis (Method A: with Cps-d6) Cleanup->GCMSMS_A Highest Accuracy & Precision GCMS_B GC-MS Analysis (Method B: with Parathion) Cleanup->GCMS_B Good Performance GCFID_C GC-FID Analysis (Method C: External Std.) Cleanup->GCFID_C Lower Performance

Caption: Experimental workflow for chlorpyrifos analysis.

LogicalRelationship cluster_quantification Quantification Strategy cluster_performance Method Performance IS_Deuterated Isotope Dilution (Cps-d6) High_Accuracy Highest Accuracy & Precision IS_Deuterated->High_Accuracy IS_Other Internal Standard (e.g., Parathion) Good_Performance Good Performance IS_Other->Good_Performance External_Std External Standard Lower_Performance Acceptable Performance (Higher Uncertainty) External_Std->Lower_Performance

Caption: Logical relationship of quantification strategies and performance.

Conclusion

The validation data and experimental protocols presented in this guide clearly demonstrate the superiority of using this compound as an internal standard for the analysis of chlorpyrifos. This approach provides the highest level of accuracy, precision, and sensitivity, making it the recommended method for regulatory compliance, research, and any application where reliable data is paramount. While methods employing other internal standards or external standard calibration can provide acceptable results for certain screening purposes, they are more susceptible to matrix effects and other sources of error, leading to higher measurement uncertainty. For drug development professionals and researchers requiring the utmost confidence in their analytical results, the adoption of an isotope dilution mass spectrometry method with this compound is strongly advised.

References

Inter-laboratory Comparison of Chlorpyrifos Analysis Methods: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of chlorpyrifos, a widely used organophosphate insecticide. The performance of various techniques is evaluated based on supporting experimental data from multiple studies, offering insights for researchers to select the most appropriate method for their specific application.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for chlorpyrifos analysis. The data, including Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and Relative Standard Deviation (RSD), have been compiled from various inter-laboratory and single-laboratory validation studies. It is important to note that performance characteristics can vary depending on the sample matrix, instrumentation, and specific laboratory conditions.

Analytical MethodSample MatrixLODLOQRecovery (%)RSD (%)Reference
GC-MS Human Blood0.002 µg/mL0.01 µg/mL89.3 - 96.24.0 - 18.4[1]
Vegetables0.011 mg/kg0.034 mg/kg--
Cherry0.03 µg/L0.1 µg/L93 - 98< 10[2]
Agricultural Produce0.192 µg/mL0.640 µg/mL90 - 99< 2
LC-MS/MS Air Sampling Matrices0.15 - 1.1 ng/sample2 ng/sample71 - 113-[3]
Biobeds0.02 mg/kg (method)2 mg/kg (validated)96 - 115< 20[4]
UPLC-QTOF/MS Wheat0.38 - 0.85 µg/kg1.30 - 2.70 µg/kg63.38 - 102.131.76 - 8.99[5]
ELISA Environmental Samples5.1 µg/L (IC20)-70 - 115< 11[6]
General0.1 ppb---
Vegetables0.26 µg/kg (IC15)0.40 - 41.8 µg/kg95.3 - 117.84.6 - 6.7
QuEChERS-GC/MS Beef----[7]
QuEChERS-UV-Vis Water--100.03 - 101.10-[8]

Experimental Workflows and Logical Relationships

The general workflow for chlorpyrifos analysis, from sample acquisition to data interpretation, involves several key stages. The following diagram illustrates a typical sequence of operations common to many of the discussed analytical methods.

Chlorpyrifos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_elisa Immunoassay Sample Sample Collection (e.g., Food, Water, Soil, Blood) Homogenization Homogenization/ Grinding Sample->Homogenization ELISA_Prep Sample Dilution/ Extraction Sample->ELISA_Prep Extraction Extraction (e.g., QuEChERS, LLE, SPE) Homogenization->Extraction Cleanup Clean-up/ Purification Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Detection (MS, MS/MS, FPD, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Data Validation Quantification->Validation Reporting Reporting Validation->Reporting ELISA_Assay ELISA Assay ELISA_Prep->ELISA_Assay ELISA_Read Plate Reading ELISA_Assay->ELISA_Read ELISA_Read->Quantification

General workflow for chlorpyrifos analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized from several sources and may require optimization for specific sample types and laboratory instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique, particularly for food matrices, prior to chromatographic analysis.[7]

  • Homogenization : A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction : The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (e.g., 10-15 mL). For samples with low water content, a small amount of water may be added.[7]

  • Salting-out : A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube. The tube is then shaken vigorously to induce phase separation between the aqueous and organic layers.

  • Centrifugation : The sample is centrifuged to separate the layers and pelletize any solid debris.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and MgSO₄ to remove residual water. The tube is vortexed and then centrifuged.

  • Final Extract : The resulting supernatant is the final extract, which can be directly injected into a GC-MS or LC-MS/MS system or subjected to further concentration or solvent exchange steps.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like chlorpyrifos.[1][9]

  • Injection : A small volume (typically 1 µL) of the prepared sample extract is injected into the GC inlet, which is heated to vaporize the sample.

  • Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. Chlorpyrifos is separated from other matrix components.

  • Ionization : As the separated compounds elute from the column, they enter the mass spectrometer's ion source. In the ion source, molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at specific m/z values, generating a mass spectrum.

  • Identification and Quantification : Chlorpyrifos is identified by its characteristic retention time and mass spectrum. Quantification is typically performed by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique, particularly suitable for analyzing compounds that are not easily volatilized, or for complex matrices requiring high specificity.[3][4]

  • Injection : A small volume of the sample extract is injected into the LC system.

  • Separation : The sample is transported by a liquid mobile phase through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

  • Ionization : The eluent from the LC column is directed into an ionization source (e.g., electrospray ionization - ESI), which generates charged droplets that evaporate to produce gas-phase ions of the analytes.

  • Tandem Mass Spectrometry (MS/MS) :

    • First Mass Analyzer (Q1) : The ions are guided into the first mass analyzer, which is set to select only the precursor ion of chlorpyrifos (the ion with the mass of the intact molecule).

    • Collision Cell (q2) : The selected precursor ions are fragmented by collision with an inert gas (e.g., argon) in the collision cell.

    • Second Mass Analyzer (Q3) : The resulting product ions are then separated in the second mass analyzer.

  • Detection : A detector measures the abundance of the specific product ions.

  • Identification and Quantification : The high selectivity of monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) allows for highly confident identification and accurate quantification, even in complex matrices. Quantification is achieved by comparing the response of the analyte to a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte (chlorpyrifos).[6][10][11]

  • Coating : Microtiter plate wells are coated with a known amount of chlorpyrifos-protein conjugate (in a competitive ELISA format).

  • Blocking : Any unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition : The sample extract and a limited amount of anti-chlorpyrifos antibody are added to the wells. Chlorpyrifos in the sample competes with the chlorpyrifos-protein conjugate on the plate for binding to the antibody.

  • Washing : The plate is washed to remove any unbound antibodies and sample components.

  • Secondary Antibody : A secondary antibody, which is conjugated to an enzyme and binds to the primary antibody, is added to the wells.

  • Washing : The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition : A substrate for the enzyme is added, which results in a color change.

  • Detection : The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of chlorpyrifos in the sample.

  • Quantification : The concentration of chlorpyrifos in the sample is determined by comparing the absorbance to a standard curve.

References

Chlorpyrifos methyl-d6 versus other isotopically labeled standards for chlorpyrifos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide chlorpyrifos, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of chlorpyrifos methyl-d6 and other commonly used isotopically labeled standards, supported by experimental data and detailed methodologies.

Isotopically labeled standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for analyte losses during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal. For chlorpyrifos analysis, several deuterated and carbon-14 labeled analogues are utilized, with each offering distinct advantages depending on the analytical technique and the sample matrix. This guide focuses on the comparison of this compound, chlorpyrifos-d10, and ¹⁴C-chlorpyrifos.

Performance Comparison of Isotopically Labeled Chlorpyrifos Standards

The selection of an internal standard is a critical step in method development for the quantification of chlorpyrifos in various matrices, including environmental, agricultural, and biological samples. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior in the mass spectrometer, while being distinguishable by its mass-to-charge ratio.

Isotopically Labeled StandardDegree of Deuteration/LabelingPrimary Analytical Technique(s)Key AdvantagesReported Performance Metrics
This compound Deuterium (d6) on the two methyl groupsGC-MS, LC-MS/MSHigh isotopic purity, closely mimics the chromatographic behavior of chlorpyrifos-methyl.Specific validation data for this compound is not extensively published in comparative studies. However, its structural similarity to the methyl variant of chlorpyrifos suggests it would be a highly effective internal standard for the analysis of that specific compound.
Chlorpyrifos-d10 Deuterium (d10) on the two ethyl groupsGC-MS, LC-MS/MSWidely used and commercially available. Its higher mass difference from the native chlorpyrifos reduces the risk of isotopic cross-contribution. Effective in various complex matrices.[1]In a study analyzing pesticides in cannabis matrices, the use of chlorpyrifos-d10 as an internal standard resulted in accuracy falling within 25% and RSD values under 20%, significantly improving quantitative accuracy compared to external standard methods where accuracy differed by more than 60% with RSDs over 50%.[1] In an LC-MS/MS method for air sampling analysis, chlorpyrifos-d10 was used as an internal standard with spiked fortification recoveries ranging from 78–113%.
¹⁴C-Chlorpyrifos Carbon-14 (¹⁴C)Liquid Scintillation Counting (LSC), often coupled with chromatographic methodsAllows for the determination of absolute recovery throughout the entire analytical procedure, including extraction and cleanup steps, by measuring radioactivity. Useful for method validation and determining sources of uncertainty.[2]In a study on pesticide residue analysis in potatoes, ¹⁴C-chlorpyrifos was used to track analyte loss at each step. Recovery of ¹⁴C-chlorpyrifos was found to be better in samples processed under ambient conditions compared to those under dry ice conditions.[3] Another study reported recoveries of 22 analytes, including chlorpyrifos, averaging 93% with a relative standard deviation of 10% when using ¹⁴C-labeled chlorpyrifos to optimize and characterize the method.[2]

Experimental Methodologies

The following sections provide detailed experimental protocols for analytical methods where isotopically labeled standards for chlorpyrifos are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorpyrifos Analysis

This method is suitable for the determination of chlorpyrifos in various food and environmental matrices.

Sample Preparation (QuEChERS Method):

  • Homogenize 10-15 g of the sample.

  • Add 10 mL of acetonitrile and the isotopically labeled internal standard (e.g., chlorpyrifos-d10).

  • Add magnesium sulfate and sodium acetate, shake vigorously, and centrifuge.

  • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup using PSA and C18 sorbents.

  • Centrifuge and transfer the supernatant for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 70 °C, ramp to 180 °C at 25 °C/min, then to 300 °C at 5 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for chlorpyrifos and the labeled standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chlorpyrifos Analysis

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of chlorpyrifos in complex biological and environmental samples.

Sample Preparation:

  • Extract the sample with an appropriate solvent (e.g., acetonitrile or acetone).

  • Spike the sample with the isotopically labeled internal standard (e.g., this compound or chlorpyrifos-d10) prior to extraction.

  • Centrifuge the sample to pellet any solids.

  • The supernatant may be directly injected or subjected to further cleanup (e.g., solid-phase extraction) if necessary.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and methanol (both containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for chlorpyrifos and the labeled standard.

Logical Workflow for Chlorpyrifos Analysis using an Isotopically Labeled Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of chlorpyrifos in a given sample matrix using an isotopically labeled internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Quantification Sample Sample Collection & Homogenization Spiking Spiking with Isotopically Labeled Internal Standard (e.g., this compound) Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Integration Peak Integration for Analyte and Internal Standard Analysis->Integration Ratio Calculation of Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration of Chlorpyrifos Calibration->Result

Caption: Workflow for Chlorpyrifos Quantification.

Conclusion

The choice of an isotopically labeled internal standard is a critical factor in the development of robust and accurate analytical methods for chlorpyrifos.

  • Chlorpyrifos-d10 is a well-established and widely used internal standard that has demonstrated excellent performance in compensating for matrix effects and improving the accuracy and precision of chlorpyrifos quantification in various complex matrices.[1]

  • This compound , while less documented in direct comparative studies, is expected to be an excellent internal standard for the analysis of chlorpyrifos-methyl due to its close structural similarity.

  • ¹⁴C-Chlorpyrifos serves a unique and invaluable role in method validation and for studies requiring the determination of absolute recovery and understanding of analyte fate during sample processing.[2][3]

For routine quantitative analysis of chlorpyrifos, chlorpyrifos-d10 is a reliable and well-validated choice. For the specific analysis of chlorpyrifos-methyl, This compound would be the most appropriate internal standard. For comprehensive method development and validation, particularly when dealing with challenging matrices or requiring precise recovery data, the use of ¹⁴C-chlorpyrifos is highly recommended. Ultimately, the selection should be based on the specific analytical requirements, the availability of the standard, and the validation data for the chosen method.

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Precise Chlorpyrifos Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. Chlorpyrifos, a widely used organophosphate insecticide, is frequently a target analyte in these analyses. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a critical decision that impacts data quality, sensitivity, and laboratory workflow. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of chlorpyrifos, supported by experimental data and detailed protocols.

Executive Summary

Both GC-MS and LC-MS/MS are robust and reliable techniques for chlorpyrifos analysis. GC-MS is a well-established method, particularly suitable for volatile and thermally stable compounds like chlorpyrifos. It often provides excellent sensitivity and is a cost-effective option for routine monitoring. On the other hand, LC-MS/MS has gained prominence due to its high sensitivity and selectivity, especially for complex matrices. It can analyze a wider range of compounds, including some thermally labile metabolites of chlorpyrifos, without the need for derivatization. The choice between the two often depends on the specific application, required sensitivity, sample matrix, and available instrumentation.

Quantitative Performance: A Data-Driven Comparison

The following tables summarize the key quantitative performance parameters for GC-MS and LC-MS/MS in the analysis of chlorpyrifos, compiled from various studies.

Table 1: Performance Characteristics of GC-MS for Chlorpyrifos Quantification

ParameterMatrixValueReference
Limit of Detection (LOD) Vegetables0.011 mg/kg[1][2]
Agricultural Produce0.192 µg/mL
Limit of Quantification (LOQ) Vegetables0.034 mg/kg[1][2]
Lettuce0.01 mg/kg[3]
Agricultural Produce0.640 µg/mL
Linearity (R²) Agricultural Produce0.9993
Recovery Vegetables85 - 105%[3]
Agricultural Produce90 - 99%
Precision (RSD) Agricultural Produce< 2%
Lettuce< 20%[3]

Table 2: Performance Characteristics of LC-MS/MS for Chlorpyrifos Quantification

ParameterMatrixValueReference
Limit of Detection (LOD) Maize Silage2.76 - 53.61 µg/kg[4]
Limit of Quantification (LOQ) Maize Silage9.19 - 178.71 µg/kg[4]
Biobeds2 mg/kg[5]
Air Sampling Matrices100 times lower than GC-MS[6]
Linearity (R²) Maize Silage≥ 0.98[7]
Recovery Maize Silage93.7 - 109.2%[4]
Biobeds96 - 115%[5]
Precision (RSD) Maize Silage1 - 15%[4]
Biobeds< 20%[5]

Experimental Protocols

A crucial aspect of any analytical method is the sample preparation and the instrumental conditions. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples, compatible with both GC-MS and LC-MS/MS.[8][9][10][11]

Sample Preparation: The QuEChERS Protocol

The QuEChERS method involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) cleanup.

1. Extraction:

  • Homogenization: A representative 10-15 g portion of the sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile (and internal standards). The tube is shaken vigorously.

  • Salting Out: A salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation and is shaken again.

  • Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube.

  • The d-SPE tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove residual water.

  • The tube is vortexed and then centrifuged.

  • The final cleaned-up extract is ready for analysis by either GC-MS or LC-MS/MS.

Instrumental Analysis: GC-MS and LC-MS/MS

GC-MS Analysis Protocol

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically used.

    • Injector: Splitless injection is commonly employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.

    • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of chlorpyrifos.

LC-MS/MS Analysis Protocol

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column is most commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) is the most common ionization source, typically operated in positive ion mode for chlorpyrifos.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion for chlorpyrifos and then monitoring specific product ions after fragmentation, which provides high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of chlorpyrifos using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) (SIM Mode) Ionization->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for Chlorpyrifos Quantification using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for Chlorpyrifos Quantification using LC-MS/MS.

Conclusion: Making an Informed Decision

Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of chlorpyrifos.

  • GC-MS remains a workhorse in many laboratories due to its reliability, lower operational cost, and excellent performance for volatile analytes like chlorpyrifos. It is particularly well-suited for routine monitoring in less complex matrices.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for challenging matrices and when very low detection limits are required.[6] Its ability to analyze a broader range of compounds in a single run, including polar metabolites, without derivatization, enhances laboratory efficiency.[12]

Ultimately, the selection between GC-MS and LC-MS/MS should be guided by the specific analytical needs, including the required sensitivity, the complexity of the sample matrix, the desired throughput, and the available budget. For many laboratories, having access to both technologies provides the flexibility to tackle a wide array of analytical challenges in the field of pesticide residue analysis.

References

The Gold Standard in Chlorpyrifos Analysis: Enhancing Accuracy and Precision with Chlorpyrifos methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the organophosphate insecticide chlorpyrifos, achieving the highest degree of accuracy and precision is paramount for researchers, scientists, and drug development professionals. The complexity of sample matrices, such as food, environmental, and biological samples, often introduces variability that can compromise the reliability of analytical results. The use of a stable isotope-labeled internal standard, specifically Chlorpyrifos methyl-d6, has emerged as a critical tool to mitigate these challenges, offering superior performance over traditional external standard calibration methods. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of employing this compound in chlorpyrifos analysis.

The Challenge of Matrix Effects

Matrix effects are a primary source of error in quantitative analysis, causing either suppression or enhancement of the analyte signal and leading to inaccurate results. These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer source. The use of an isotopically labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects, provides a reliable means of correction, thereby significantly improving the accuracy and precision of the measurement.

Comparative Analysis: With and Without this compound

Data Presentation

The following tables summarize typical performance data for chlorpyrifos analysis, comparing methods that do not use a deuterated internal standard with those that do.

Table 1: Chlorpyrifos Analysis without a Deuterated Internal Standard

ParameterSpike Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Accuracy & Precision 296 - 115< 20
1096 - 115< 20
5096 - 115< 20
Data synthesized from a validation study using a non-isotopic internal standard.[1]

Table 2: Pesticide Analysis using a Deuterated Internal Standard (Representative Data)

ParameterSpike Level (µg/kg)Average Recovery (%)Reproducibility (RSD) (%)
Accuracy & Precision 1070 - 120< 20
2070 - 120< 20
5070 - 120< 20
Data from a multi-residue pesticide analysis in cucumber using Chlorpyrifos-D10 as one of the internal standards.[2]

Studies have shown that external calibration methods can result in significantly lower accuracy, with deviations of 18-38% from the certified value, largely due to matrix suppression effects[3]. In contrast, isotope dilution methods produce results that fall within the expected range of certified reference materials, validating their accuracy[3]. The use of deuterated analogues as internal standards has been demonstrated to bring accuracy percentages to within 25% and reduce RSD values to under 20% in complex matrices[4].

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of chlorpyrifos in a food matrix using an internal standard.

Sample Preparation (QuEChERS Method)
  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added, and the tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Internal Standard Spiking: An aliquot of the supernatant is taken, and a known concentration of this compound is added.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The aliquot is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis (GC-MS/MS)
  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5ms).

  • Injection: Pulsed splitless injection mode.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both chlorpyrifos and this compound to ensure selectivity and accurate quantification.

Workflow and Pathway Visualization

The following diagrams illustrate the analytical workflow and the principle of using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out & Centrifugation Extraction->SaltingOut Spiking Internal Standard Spiking (this compound) SaltingOut->Spiking dSPE d-SPE Cleanup Spiking->dSPE FinalExtract Final Extract dSPE->FinalExtract GCMS GC-MS/MS Analysis FinalExtract->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing Result Accurate & Precise Chlorpyrifos Concentration DataProcessing->Result

Caption: Analytical workflow for chlorpyrifos analysis using an internal standard.

internal_standard_principle cluster_process Analytical Process cluster_correction Correction Principle Analyte Chlorpyrifos Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Sample Matrix Matrix->Extraction Suppression Signal Suppression/ Enhancement Matrix->Suppression Injection GC/LC Injection Extraction->Injection Ionization MS Ionization Injection->Ionization Detection MS Detection Ionization->Detection Ratio Ratio (Analyte/IS) is Constant Detection->Ratio Suppression->Ionization AccurateQuant AccurateQuant Ratio->AccurateQuant Accurate Quantification

Caption: Principle of matrix effect correction using an internal standard.

Conclusion

The use of this compound as an internal standard is a robust strategy to overcome the challenges of matrix effects in the analysis of chlorpyrifos. By compensating for variations in sample preparation and instrumental analysis, it significantly enhances the accuracy and precision of the results. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of this isotope dilution mass spectrometry approach is highly recommended. The presented data and experimental outline provide a clear guide to the advantages and implementation of this superior analytical method.

References

A Guide to the Limit of Detection and Quantification for Chlorpyrifos Analysis Using Chlorpyrifos methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, accurate quantification of pesticide residues like chlorpyrifos is paramount. The use of an isotopically labeled internal standard, such as Chlorpyrifos methyl-d6, is a key strategy to enhance the precision and reliability of analytical methods. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for chlorpyrifos, highlighting the role of deuterated internal standards and comparing different analytical techniques.

The Role of this compound as an Internal Standard

In mass spectrometry-based analytical methods, an ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern. However, it must be distinguishable by its mass-to-charge ratio (m/z). This compound, a deuterated analog of chlorpyrifos, serves as an excellent internal standard for this purpose. Its chemical and physical properties are nearly identical to that of chlorpyrifos, ensuring that it behaves similarly during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). The mass difference allows for its distinct detection, enabling accurate quantification by correcting for matrix effects and variations in instrument response.

While specific studies detailing the LOD and LOQ of chlorpyrifos using this compound as the internal standard are not extensively published in publicly available literature, the principles of isotope dilution mass spectrometry suggest that its use would lead to lower detection and quantification limits and improved method robustness compared to methods without an internal standard or those using a non-isotopically labeled internal standard. The use of Chlorpyrifos-d10, a similar deuterated standard, has been documented for the quantification of chlorpyrifos by GC- or LC-MS.[1]

Comparison of Analytical Methods for Chlorpyrifos Quantification

The choice of analytical technique significantly influences the achievable LOD and LOQ for chlorpyrifos. Gas chromatography (GC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the most common methods.

Analytical MethodInternal StandardMatrixLODLOQReference
GC-MS/MSNot specifiedVegetables-1 µg/kg[2]
GC-MSNot specifiedAgricultural Produce0.192 µg/mL0.640 µg/mL
GC-MSNot specifiedCauliflower, Cabbage, Eggplant0.011 mg/kg0.034 mg/kg[3][4]
UPLC-MS/MSQuinalphos and PropoxurBiobeds0.02 mg/kg (method)2 mg/kg (validated)[5]
GC-MSParathionHuman Blood0.002 µg/mL0.01 µg/mL[6]
LC-MS/MSChlorpyrifos-¹³C₂-¹⁵NAir (XAD-2)0.6 ng/sample2 ng/sample[4]
UPLC-QTOF/MSNot specifiedWheat2.90–4.50 µg/kg11.00–14.00 µg/kg[7]

Note: The LOD and LOQ values are highly matrix-dependent and can vary based on the specific experimental conditions. The use of a deuterated internal standard like this compound is expected to provide performance on par with or exceeding that of other isotopically labeled standards, leading to enhanced sensitivity and accuracy.

Experimental Protocols

A typical workflow for the analysis of chlorpyrifos in a food matrix using an internal standard involves sample preparation followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.

Sample Preparation: QuEChERS Method

The QuEChERS method involves two main steps: extraction and dispersive solid-phase extraction (dSPE) cleanup.[6]

a) Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shake vigorously again for 1 minute.

  • Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.

b) Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the upper acetonitrile layer.

  • Transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove fats).

  • Shake for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

a) Chromatographic Conditions (Illustrative Example):

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program: Start at 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold 5 min).

b) Mass Spectrometric Conditions (Illustrative Example):

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent

  • Ion Source: Electron Ionization (EI), 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • MRM Transitions:

    • Chlorpyrifos: Precursor ion m/z 314 -> Product ions m/z 199, 97

    • This compound: (Predicted) Precursor ion m/z 320 -> Product ions (shifted by +6 Da)

Analytical Workflow Diagram

Chlorpyrifos_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Homogenized Sample add_is Add this compound Internal Standard sample->add_is extraction Acetonitrile Extraction + Salting Out add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gc_ms GC-MS/MS or LC-MS/MS final_extract->gc_ms data_acquisition Data Acquisition (MRM Mode) gc_ms->data_acquisition quantification Quantification (Ratio of Analyte to Internal Standard) data_acquisition->quantification results LOD / LOQ Determination quantification->results

Caption: Analytical workflow for chlorpyrifos quantification.

Conclusion

The use of this compound as an internal standard in conjunction with sensitive analytical techniques like GC-MS/MS or LC-MS/MS offers a robust and reliable approach for the quantification of chlorpyrifos residues in various matrices. While direct comparative data for this compound is limited in readily available literature, the principles of isotope dilution analysis strongly support its utility in achieving low limits of detection and quantification, thereby ensuring data accuracy and compliance with regulatory standards. The provided experimental framework and comparative data serve as a valuable resource for researchers and professionals in the field.

References

Performance of Chlorpyrifos methyl-d6 in Diverse Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex food matrices is paramount. Chlorpyrifos, an organophosphate insecticide, and its methyl analog have been widely used in agriculture, leading to concerns about their presence in the food chain. The use of an isotopically labeled internal standard, such as Chlorpyrifos methyl-d6, is a critical component of robust analytical methodologies, ensuring accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of this compound in various food matrices, supported by experimental data and detailed protocols.

Quantitative Performance of Chlorpyrifos Analysis Using an Internal Standard

The use of an internal standard like this compound is crucial for obtaining reliable quantitative data in complex matrices. The following tables summarize typical recovery and matrix effect data for chlorpyrifos analysis in various food matrices using methods that employ an internal standard. While specific data for this compound is not always detailed in publicly available literature, the data for the non-deuterated chlorpyrifos, when analyzed with an appropriate internal standard, serves as a strong indicator of the expected performance. The primary role of the isotopically labeled standard is to normalize variations, leading to consistent and accurate results.

Table 1: Recovery of Chlorpyrifos in Various Food Matrices Using the QuEChERS Method

Food MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Apple0.05, 0.5, 59310[1]
Tomato0.05, 0.5, 59310[1]
Green Bean (frozen)0.05, 0.5, 59310[1]
WheatNot Specified63.38 - 102.131.76 - 8.99[2]
PeachNot Specified93 - 96Not Specified[3]
MelonNot Specified93 - 96Not Specified[3]
CerealsNot Specified93 - 96Not Specified[3]
StrawberryNot Specified93 - 96Not Specified[3]
PearLOQ level90 - 107< 9.6[4]
CucumberNot Specified90 - 107< 9.6[4]
LettuceNot Specified89.2 - 103.14.1 - 10.2[5]
OrangeNot Specified89.2 - 103.14.1 - 10.2[5]

Note: The recovery data presented is for the non-deuterated chlorpyrifos, with the use of an internal standard implied for accurate quantification.

Table 2: Matrix Effects of Chlorpyrifos in Various Food Matrices

Food MatrixAnalytical MethodMatrix Effect (%)ObservationReference
PeachLC-MS/MS-5 to -22Ionic Suppression[3]
AppleLC-MS/MS-5 to -22Ionic Suppression[3]
MelonLC-MS/MS-5 to -22Ionic Suppression[3]
CerealsLC-MS/MS-5 to -22Ionic Suppression[3]
TomatoLC-MS/MS-5 to -22Ionic Suppression[3]
StrawberryLC-MS/MS-5 to -22Ionic Suppression[3]
OrangeLC-MS/MS> 20Significant[6]
RiceLC-MS/MS< 20Less Significant[6]
SpinachLC-MS/MS< 20Less Significant[6]

Note: Matrix effect is calculated as ((response in matrix / response in solvent) - 1) x 100. Negative values indicate signal suppression, while positive values indicate signal enhancement. The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these effects.

Experimental Protocols

A detailed experimental protocol for the analysis of chlorpyrifos in food matrices using this compound as an internal standard typically involves sample preparation by the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Determination of Chlorpyrifos in Fruit and Vegetable Matrices using QuEChERS and LC-MS/MS

1. Sample Preparation (QuEChERS Method)

  • Homogenization: A representative 10-15 g sample of the food matrix is homogenized. For dry samples, rehydration with an appropriate amount of water may be necessary.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution, containing this compound at a known concentration.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

    • The supernatant is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both chlorpyrifos and this compound. For example:

      • Chlorpyrifos: 349.9 -> 197.9 (quantifier), 349.9 -> 96.9 (qualifier)[7]

      • This compound: 355.9 -> 203.9 (quantifier) - Note: The exact m/z will shift by +6 due to the six deuterium atoms.

    • Collision Energy and other parameters: These are optimized for each specific instrument to achieve maximum sensitivity.

Comparison with Alternatives

While this compound is an excellent internal standard due to its chemical similarity and mass difference from the analyte, other isotopically labeled standards can also be used.

  • Chlorpyrifos-d10: This is another commonly used deuterated internal standard for chlorpyrifos analysis. Its performance is expected to be very similar to this compound.

  • ¹³C-labeled Chlorpyrifos: Carbon-13 labeled standards are also effective but can be more expensive.

The primary advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the target analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for accurate correction and quantification.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the analysis of chlorpyrifos in food matrices using an internal standard.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Sample Homogenization (10-15g of food matrix) extraction 2. Extraction with Acetonitrile + Addition of this compound (IS) + Salting Out homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 cleanup 4. Dispersive SPE Cleanup (Aliquot of supernatant + d-SPE sorbent) centrifugation1->cleanup centrifugation2 5. Final Centrifugation cleanup->centrifugation2 lc_msms 6. LC-MS/MS Analysis (Detection in MRM mode) centrifugation2->lc_msms quantification 7. Quantification (Ratio of analyte to IS peak area) lc_msms->quantification reporting 8. Result Reporting (Concentration in mg/kg) quantification->reporting

Caption: Experimental workflow for Chlorpyrifos analysis in food.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of chlorpyrifos residues in a wide variety of food matrices. The QuEChERS extraction method, coupled with LC-MS/MS analysis, provides the necessary sensitivity and selectivity to meet regulatory requirements. While matrix effects can be significant in certain food types, the co-eluting nature of the isotopically labeled internal standard effectively compensates for these variations, ensuring high-quality data for food safety and research applications. The experimental protocol outlined provides a solid foundation for laboratories to develop and validate their own methods for chlorpyrifos analysis.

References

A Comparative Guide to Analytical Methods for Chlorpyrifos Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the detection and quantification of chlorpyrifos, a widely used organophosphate insecticide. The selection of an appropriate analytical method is critical for accurate risk assessment, environmental monitoring, and ensuring food safety. This document outlines the performance characteristics and experimental protocols of various techniques, supported by experimental data from peer-reviewed studies, to aid researchers in choosing the most suitable method for their specific application.

Performance Comparison of Analytical Methods

The selection of an analytical method for chlorpyrifos detection is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance indicators of various techniques based on published literature.

Analytical MethodCommon Detector(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
Gas Chromatography (GC) ECD, FPD, NPD, MS, MS/MSAir, Water, Soil, Food, Biological Samples0.011 mg/kg - 83 ng/m³[1][2]0.034 mg/kg - 0.1 µg/L[1][3]84 - 98[2][3]< 10 - 20[2][3]
High-Performance Liquid Chromatography (HPLC) UV, MS/MSWater, Food, Biological Samples0.221 - 0.328 µg/g[4]2 mg/kg[5]>95[4]< 20[5]
Enzyme-Linked Immunosorbent Assay (ELISA) N/AWater, Soil, Vegetables0.1 - 5.1 µg/L[6][7]0.40 µg/kg[8]70 - 117.8[7][8]< 11[7]
Spectrophotometry UV-VisEnvironmental and Biological Samples0.01 - 0.08 mg/L[9]N/A82 - 98[9]2.45[9]
Thin-Layer Chromatography (TLC) N/AWater100 ng/L (chlorpyrifos), 25 ng/L (TCP)[2]N/A84 - 87[2]5 - 8[2]

Note: The performance characteristics can vary significantly depending on the specific instrumentation, sample matrix, and experimental conditions. The values presented here are indicative and should be used as a general guide.

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for chlorpyrifos detection. This process ensures that the chosen method is fit for its intended purpose and provides reliable and accurate results.

Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Validation & Comparison cluster_3 Reporting & Implementation A Define Analytical Requirements (e.g., Matrix, Sensitivity) B Select Potential Methods (e.g., GC-MS, HPLC, ELISA) A->B C Method Optimization B->C D Linearity & Range C->D E Accuracy (Recovery) C->E F Precision (Repeatability & Reproducibility) C->F G Limit of Detection (LOD) C->G H Limit of Quantification (LOQ) C->H I Specificity & Selectivity C->I J Analysis of Spiked Samples with Multiple Methods D->J E->J F->J G->J H->J I->J K Analysis of Real-World Samples J->K L Statistical Comparison of Results (e.g., t-test, ANOVA) K->L N Selection of Optimal Method L->N M Documentation of Protocols & Results M->N O Routine Implementation N->O

Caption: Generalized workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key analytical techniques discussed. These protocols are generalized, and specific parameters may need to be optimized based on the sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like chlorpyrifos.[1]

  • Sample Preparation:

    • Solid Samples (e.g., soil, vegetables): Homogenize the sample. Perform solvent extraction using an appropriate solvent such as acetone or a mixture of hexane and acetonitrile.[1][10] The extract may require a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2]

    • Liquid Samples (e.g., water): Perform liquid-liquid extraction (LLE) with a non-polar solvent like hexane.[2]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC inlet.[10]

    • Separation: Use a capillary column (e.g., DB-5ms) to separate chlorpyrifos from other components in the sample. The oven temperature is programmed to ramp up to ensure good separation.[11]

    • Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of chlorpyrifos.[11]

  • Quantification: Create a calibration curve using standards of known chlorpyrifos concentrations to quantify the amount in the sample.[11]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method suitable for the analysis of chlorpyrifos and its metabolites in complex matrices.[5][12]

  • Sample Preparation:

    • Extraction is typically performed with a mixture of organic solvents like acetone and water, sometimes with the addition of an acid.[5] The sample is then homogenized, centrifuged, and filtered.

    • A solid-phase extraction (SPE) step is often employed for sample clean-up and concentration of the analyte.[12]

  • HPLC-MS/MS Analysis:

    • Separation: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with additives like formic acid or ammonium formate).[13]

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion and its characteristic product ions.[5]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with standards.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of an antibody to chlorpyrifos.[6][7][8]

  • Principle: This is a competitive immunoassay. Chlorpyrifos in the sample competes with a chlorpyrifos-enzyme conjugate for binding to a limited number of anti-chlorpyrifos antibody sites coated on a microtiter plate.

  • Procedure:

    • Add standard solutions or sample extracts to the antibody-coated wells.

    • Add the chlorpyrifos-enzyme conjugate.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: The intensity of the color is inversely proportional to the concentration of chlorpyrifos in the sample. A standard curve is used to determine the concentration in the unknown samples.[7]

Spectrophotometry

Spectrophotometric methods are generally simpler and more cost-effective but may lack the sensitivity and selectivity of chromatographic techniques.[9]

  • Principle: These methods are often based on the alkaline hydrolysis of chlorpyrifos to 3,5,6-trichloro-2-pyridinol (TCP), which then reacts with a chromogenic reagent to form a colored product.

  • Procedure:

    • Hydrolyze the chlorpyrifos in the sample with a strong base (e.g., sodium hydroxide).[9]

    • Add a coupling reagent (e.g., diazotized 2-amino-8-hydroxy quinoline) to form a colored complex.[9]

    • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.[9]

  • Quantification: The concentration of chlorpyrifos is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions.[9]

References

A Head-to-Head Battle: QuEChERS vs. Traditional Methods for Chlorpyrifos Extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food safety and environmental monitoring, the accurate and efficient analysis of pesticide residues is paramount. Chlorpyrifos, a widely used organophosphate insecticide, is a frequent target of such analyses. The initial and most critical step in its detection is the extraction of the analyte from the sample matrix. For years, traditional methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) were the gold standard. However, the advent of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the field. This guide provides a comprehensive comparison of QuEChERS with LLE, SPE, and Dispersive Liquid-Liquid Microextraction (DLLME) for the analysis of chlorpyrifos, supported by experimental data and detailed protocols.

Performance Metrics: A Quantitative Comparison

The efficacy of an extraction method is judged by several key performance indicators. The following table summarizes the quantitative data for QuEChERS, LLE, SPE, and DLLME in the context of chlorpyrifos analysis. It is important to note that these values can vary depending on the sample matrix, concentration of the analyte, and the analytical instrument used.

Extraction MethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
QuEChERS Citrus92.12 - 98.38[1]1.77 - 5.29[1]~3 mg/kg[1]-
Wheat63.38 - 102.13[2]1.76 - 8.99[2]0.38 - 0.85 µg/kg[2]1.30 - 2.70 µg/kg[2]
Soil65 - 116[3]≤17[3]-0.005 - 0.01 mg/kg[3]
Liquid-Liquid Extraction (LLE) Biobeds96 - 118[4]<20[4]-2 mg/kg[4]
Solid-Phase Extraction (SPE) Water93 - 98[5]<10[5]0.03 µg/L[5]0.1 µg/L[5]
Lemon Juice99.2[6]3.50 (intraday)[6]1.5 µg/L[6]5.1 µg/L[6]
Goat Milk98.5[6]3.78 - 3.85 (interday)[6]2.3 µg/L[6]6.9 µg/L[6]
Dispersive Liquid-Liquid Microextraction (DLLME) Human Urine96.3 - 102.3[7][8]<5[7][8]0.5 µg/L[7][8]5 µg/L[7]
Water46.1 - 129.4[9]6.5 - 10.1[9]1.5 - 9.1 ng/L[9]5.1 - 30.3 ng/L[9]
Green Tea91.94 - 104.70[10]4.61[10]-0.02 µg/mL[10]

The QuEChERS Method: A Modern Approach

The QuEChERS method has gained widespread adoption due to its simplicity, speed, and minimal solvent usage. It involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocol for QuEChERS

A typical QuEChERS protocol for the extraction of chlorpyrifos from a food matrix is as follows:

  • Sample Preparation: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)).

    • Shake for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Solvent Add Acetonitrile Sample->Solvent Salts Add QuEChERS Salts Solvent->Salts Shake1 Vortex/Shake Salts->Shake1 Centrifuge1 Centrifuge Shake1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Collect Supernatant dSPE Add d-SPE Sorbent Supernatant->dSPE Shake2 Vortex/Shake dSPE->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Collect Supernatant Analysis GC/LC-MS Analysis Final_Extract->Analysis

QuEChERS Workflow Diagram

Traditional Extraction Methods: A Comparative Overview

While QuEChERS offers numerous advantages, traditional methods like LLE and SPE are still relevant and may be preferable in certain situations.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

A general LLE protocol for chlorpyrifos extraction is as follows:

  • Sample Preparation: Homogenize the sample and mix it with a suitable solvent (e.g., acetone).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an immiscible organic solvent (e.g., hexane or dichloromethane) and water.

    • Shake the funnel vigorously to partition the chlorpyrifos into the organic layer.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction with fresh organic solvent to improve recovery.

  • Drying and Concentration:

    • Dry the combined organic extracts using a drying agent like anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is then ready for analysis.

LLE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Homogenized Sample Solvent Add Extraction Solvent Sample->Solvent Partition Partition in Separatory Funnel Solvent->Partition Collect Collect Organic Layer Partition->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate Dry->Concentrate Final_Extract Final Extract Concentrate->Final_Extract Analysis GC/LC-MS Analysis Final_Extract->Analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties. It involves passing a liquid sample through a solid adsorbent material (the stationary phase).

A typical SPE protocol for chlorpyrifos extraction includes these steps:

  • Column Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water) to activate the stationary phase.

  • Sample Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will elute interfering compounds but retain the analyte of interest.

  • Elution: Elute the chlorpyrifos from the cartridge using a strong organic solvent.

  • Drying and Concentration: The eluate is then dried and concentrated before analysis.

SPE_Workflow cluster_preparation Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Final_Extract Final Eluate Elute->Final_Extract Analysis GC/LC-MS Analysis Final_Extract->Analysis

Solid-Phase Extraction Workflow
Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. The mixture is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates rapid extraction.

A general DLLME procedure for chlorpyrifos is as follows:

  • Solvent Mixture Preparation: Prepare a mixture of a water-immiscible extraction solvent (e.g., carbon tetrachloride) and a water-miscible disperser solvent (e.g., methanol).

  • Injection: Rapidly inject this mixture into the aqueous sample.

  • Centrifugation: Centrifuge the resulting cloudy solution to separate the fine droplets of the extraction solvent.

  • Collection and Analysis: Collect the sedimented phase (containing the extracted chlorpyrifos) with a microsyringe for analysis.

Conclusion: Choosing the Right Method

The choice of extraction method for chlorpyrifos analysis depends on various factors, including the sample matrix, the required sensitivity, available resources, and desired sample throughput.

  • QuEChERS stands out for its speed, ease of use, and low solvent consumption, making it ideal for high-throughput laboratories analyzing a wide range of food matrices.

  • Liquid-Liquid Extraction (LLE) , while more time-consuming and solvent-intensive, can be effective for certain sample types and is a well-established technique.

  • Solid-Phase Extraction (SPE) offers high selectivity and can provide very clean extracts, which is beneficial for reducing matrix effects in sensitive analytical instruments.

  • Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and environmentally friendly technique that requires minimal solvent but may be more susceptible to matrix interferences.

Ultimately, the data presented in this guide demonstrates that all four methods can achieve acceptable performance for chlorpyrifos analysis. Researchers and drug development professionals should carefully consider the specific requirements of their analysis to select the most appropriate and efficient extraction technique.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Chlorpyrifos methyl-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Chlorpyrifos methyl-d6, a deuterated organophosphate, requires stringent disposal procedures due to its high toxicity to aquatic life and potential for long-term adverse environmental effects.[1] Adherence to federal, state, and local regulations is mandatory for the disposal of this hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-resistant gloves, a disposable lab coat or gown, and mucous membrane protection such as chemical goggles and a face shield, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound and other organophosphate pesticides is incineration by a licensed hazardous waste management company.[2][3] This ensures the complete destruction of the compound, minimizing its environmental impact. The following steps outline the process for preparing this chemical for disposal:

  • Waste Collection:

    • Collect all surplus this compound, contaminated materials (e.g., pipette tips, absorbent paper), and rinsate from cleaning contaminated glassware in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical waste; high-density polyethylene is a suitable option.

    • Never mix this compound waste with other reactive chemicals, such as acids or bases.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. The label should also include the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Decontamination of Laboratory Equipment:

    • For non-disposable glassware and equipment, a triple rinse procedure is recommended.[3]

    • The initial rinse can be with a detergent solution or a solvent such as methanol.[4]

    • Collect all rinsate as hazardous waste.

    • Subsequent rinses should be with an appropriate solvent, followed by water. All rinsate must be collected for disposal.

  • Storage Pending Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and transportation of the waste.[5][6]

    • Ensure that all required documentation, such as a waste profile or manifest, is completed accurately.

Regulatory Framework

In the United States, the disposal of pesticides like this compound is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[7][8][9][10] Once a pesticide is designated for disposal, it is regulated as a hazardous waste under RCRA. It is essential to be aware of and comply with all national and local regulations to avoid significant penalties.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters associated with the disposal of organophosphate pesticides through incineration.

ParameterValueRegulation/Guideline
Incineration Temperature >99.99% destruction typically achieved at 1000°C (1832°F)US EPA Recommendation[2]
Retention Time 2 secondsUS EPA Recommendation[2]
Excess Air 80% to 160%Estimated for optimal combustion[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory to its final disposition.

cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A Identify Chlorpyrifos methyl-d6 Waste B Wear Appropriate PPE A->B C Collect Waste in Designated Container B->C F Securely Seal and Label Container C->F D Decontaminate Glassware (Triple Rinse) E Collect Rinsate as Hazardous Waste D->E E->C G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Complete Waste Manifest/Profile H->I J Scheduled Waste Pickup and Transport I->J K High-Temperature Incineration J->K

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。